Methyl 7-chloro-1H-benzimidazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-1H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWWNRLTBWIWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 7-chloro-1H-benzimidazole-6-carboxylate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The strategic placement of substituents on the benzimidazole ring system is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet potentially significant derivative: Methyl 7-chloro-1H-benzimidazole-6-carboxylate . The presence of a chlorine atom at the 7-position and a methyl carboxylate group at the 6-position offers unique electronic and steric properties that can influence its biological activity. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential pharmacological relevance.
Chemical Structure and Properties
The chemical structure of Methyl 7-chloro-1H-benzimidazole-6-carboxylate is characterized by a fused benzene and imidazole ring system. The chlorine atom at position 7 is expected to influence the acidity of the N-H proton and the overall electron distribution of the aromatic system. The methyl ester at position 6 provides a site for potential hydrogen bonding and can be a target for esterase-mediated hydrolysis in biological systems, potentially acting as a prodrug feature.
Below is a visualization of the chemical structure:
Caption: Proposed synthetic workflow for Methyl 7-chloro-1H-benzimidazole-6-carboxylate.
An alternative and more direct synthetic approach starts from 3,4-diaminobenzoic acid, which can be esterified and then cyclized.
Experimental Protocol: A Plausible Synthetic Route
This protocol outlines a likely multi-step synthesis based on established chemical transformations.
Step 1: Esterification of 3,4-Diaminobenzoic Acid to Methyl 3,4-diaminobenzoate [5]
-
Rationale: The carboxylic acid is converted to its methyl ester to prevent side reactions in the subsequent cyclization step and to mimic the final ester functionality in the target molecule. Thionyl chloride in methanol is an effective method for this transformation. [5]* Procedure:
-
Suspend 3,4-diaminobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 3,4-diaminobenzoate . [5] Step 2: Cyclization to form Methyl 1H-benzimidazole-6-carboxylate [6][7]
-
-
Rationale: The Phillips-Ladenburg reaction is a classic method for forming the benzimidazole ring by condensing an o-phenylenediamine with a carboxylic acid or its equivalent. Formic acid serves as a one-carbon source for the C2 position of the imidazole ring. [7]* Procedure:
-
To Methyl 3,4-diaminobenzoate (1.0 eq), add an excess of formic acid (5-10 eq).
-
Heat the reaction mixture at reflux (around 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry to yield Methyl 1H-benzimidazole-6-carboxylate .
-
Step 3: Chlorination of Methyl 1H-benzimidazole-6-carboxylate
-
Rationale: The direct chlorination of the benzimidazole ring is required. N-Chlorosuccinimide (NCS) is a common and relatively mild reagent for the electrophilic chlorination of aromatic rings. The regioselectivity will be directed by the existing substituents.
-
Procedure:
-
Dissolve Methyl 1H-benzimidazole-6-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add N-Chlorosuccinimide (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 7-chloro-1H-benzimidazole-6-carboxylate .
-
Potential Pharmacological Applications
While specific biological data for Methyl 7-chloro-1H-benzimidazole-6-carboxylate is limited in public literature, the pharmacological profile of related benzimidazole derivatives provides a strong basis for predicting its potential therapeutic applications.
-
Anticancer Activity: Many chlorinated benzimidazole derivatives have demonstrated potent anticancer activity. [4][8]The chlorine atom can enhance lipophilicity, facilitating cell membrane penetration, and can also engage in halogen bonding with biological targets. The benzimidazole core can act as a kinase inhibitor, a tubulin polymerization inhibitor, or a DNA intercalating agent. [3]* Antimicrobial and Antifungal Activity: Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties. [8][9]The presence of a chloro substituent has been shown to be favorable for these activities in many heterocyclic systems. [3]* Antiviral Activity: Certain chlorinated benzimidazoles have shown promise as antiviral agents, particularly against RNA viruses. [10] The methyl ester functionality may also serve as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which could be the active form of the molecule.
Conclusion
Methyl 7-chloro-1H-benzimidazole-6-carboxylate is a synthetically accessible derivative of the versatile benzimidazole scaffold. Its structure suggests potential for a range of biological activities, making it an interesting candidate for further investigation in drug discovery programs. The synthetic route outlined in this guide provides a practical framework for its preparation, enabling researchers to explore its chemical and biological properties. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead for the development of novel therapeutics.
References
-
Dalton Transactions. c7dt02584j1.pdf. The Royal Society of Chemistry. [Link]
-
Frontiers in Chemistry. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]
-
Pandey, S., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. (2022-01-10). [Link]
-
RSC Advances. Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]
-
Molecules. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]
-
PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]
-
Patel, H., et al. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Journal of Materials Chemistry C. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
Research Journal of Chemical Sciences. Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. [Link]
-
MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017-08-29). [Link]
-
RSC Medicinal Chemistry. Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health. [Link]
-
PubChem. Benzimidazole. National Institutes of Health. [Link]
-
PubChem. 1H-Benzimidazole-6-carboxylic acid, 7-chloro-, methyl ester. [Link]
-
Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. [Link]
-
RSC Advances. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
-
RSC Advances. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Institutes of Health. [Link]
-
ResearchGate. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022-08-04). [Link]
-
Semantic Scholar. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
-
RSC Advances. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. National Institutes of Health. [Link]
- Google Patents. Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 5. Methyl 3,4-diaminobenzoate | 36692-49-6 [chemicalbook.com]
- 6. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form - Google Patents [patents.google.com]
- 8. maaz.ihmc.us [maaz.ihmc.us]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Elusive Structure-Activity Relationship of 7-Chloro-Benzimidazole-6-Carboxylate Derivatives: A Gap in Current Research
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals navigating the expansive landscape of medicinal chemistry often encounter molecular scaffolds of significant therapeutic promise. The benzimidazole core, a privileged structure in drug discovery, has given rise to a multitude of clinically significant agents.[1][2][3][4][5][6][7] However, a deep dive into the structure-activity relationship (SAR) of a specific subclass, the 7-chloro-benzimidazole-6-carboxylate derivatives, reveals a notable gap in the current body of scientific literature. Despite extensive searches and analysis of existing research on benzimidazole derivatives, a focused, in-depth technical guide on this particular scaffold cannot be constructed at this time due to a lack of specific SAR studies.
The benzimidazole framework, a fusion of benzene and imidazole rings, is a cornerstone in the development of drugs targeting a wide array of diseases, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory applications.[1][2][3][4][5][6][7] The biological activity of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. Modifications at the N-1, C-2, C-5, and C-6 positions have been shown to be critical in modulating the pharmacological profile of these molecules. The introduction of a chloro group, for instance, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. Similarly, the incorporation of a carboxylate group can influence a compound's pharmacokinetic properties and its ability to interact with biological targets.
While numerous studies have explored the SAR of various substituted benzimidazoles, including those with chloro and carboxylate functionalities at different positions, a comprehensive investigation into the specific 7-chloro-benzimidazole-6-carboxylate core is conspicuously absent from the available literature. This technical guide was intended to provide a detailed analysis of how structural modifications to this scaffold impact its biological activity, complete with experimental protocols, quantitative data, and visual representations of key relationships. Unfortunately, the foundational research required to build such a guide—studies that systematically synthesize and evaluate a series of these specific derivatives—does not appear to have been published.
The synthesis of benzimidazole derivatives is well-established, typically involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[3][6] It is conceivable that 7-chloro-benzimidazole-6-carboxylate derivatives could be synthesized through variations of these established methods. However, without experimental data from biological assays on a series of such compounds, any discussion of their SAR would be purely speculative and would not meet the standards of scientific integrity required for a technical guide aimed at researchers and drug development professionals.
This identified gap in the research landscape presents a clear opportunity for medicinal chemists and pharmacologists. A systematic exploration of the SAR of 7-chloro-benzimidazole-6-carboxylate derivatives could uncover novel therapeutic agents with unique pharmacological profiles. Such a study would involve the synthesis of a library of analogs with diverse substitutions at the N-1 and C-2 positions, followed by comprehensive biological screening to identify active compounds and elucidate the key structural features that govern their activity.
References
[Please note that the following references provide general information on benzimidazole derivatives and do not specifically address the SAR of 7-chloro-benzimidazole-6-carboxylate derivatives.]
- Medicinal chemistry of benzimidazole, a versatile pharmacophore. (Source: Not available)
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Published March 25, 2024.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing. Published October 19, 2018.
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. Published August 3, 2022.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
Sources
- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. impactfactor.org [impactfactor.org]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 5. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Tautomeric Equilibrium of Methyl 7-chloro-1H-benzimidazole-6-carboxylate
Executive Summary
For researchers in medicinal chemistry and structural biology, the benzimidazole scaffold presents a classic yet often overlooked challenge: annular tautomerism . In the specific case of methyl 7-chloro-1H-benzimidazole-6-carboxylate , the equilibrium is not merely a nuance of nomenclature but a fundamental driver of solubility, receptor binding affinity, and synthetic regioselectivity.
This guide provides a definitive technical analysis of the 7-chloro-6-carboxylate vs. 4-chloro-5-carboxylate equilibrium. By synthesizing steric thermodynamics, electronic conjugation vectors, and NMR spectroscopic evidence, we establish that the 4-chloro-5-carboxylate tautomer is the thermodynamically dominant species, despite the common commercial naming convention.
Part 1: Structural Dynamics & Thermodynamics
The Tautomeric Identity Crisis
Benzimidazoles possessing a free N-H group exist in a rapid equilibrium between two tautomers, N1-H and N3-H. According to IUPAC rules, the numbering of the fused benzene ring is dictated by the position of this proton. Therefore, the molecule exists as two distinct regioisomers in solution:
-
Tautomer A (The "Commercial" Name): Methyl 7-chloro-1H-benzimidazole-6-carboxylate.
-
Tautomer B (The "Stable" Form): Methyl 4-chloro-1H-benzimidazole-5-carboxylate.
Steric Dominance: The Peri-Interaction
The equilibrium constant (
-
In Tautomer A (7-chloro): The large Chlorine atom (Van der Waals radius ~1.75 Å) is located at C7, directly adjacent to the N1-H. This creates severe steric strain known as the peri-interaction . The N-H bond is forced out of planarity, or the system suffers destabilizing van der Waals repulsion.
-
In Tautomer B (4-chloro): The proton migrates to the distal nitrogen. The new N1-H is now peri to C7-H (a small hydrogen atom). The bulky Chlorine is now at C4, peri to the naked N3 nitrogen (which carries only a lone pair). While lone-pair/chlorine repulsion exists, it is significantly lower in energy than the H/Cl steric clash.
Electronic Effects of the Ester
While sterics dominate, the ester group exerts a secondary electronic influence. The carboxylate at C5 (in Tautomer B) or C6 (in Tautomer A) is an electron-withdrawing group (EWG).
-
Resonance: The N-H nitrogen is a resonance donor. The EWG at position 5 is para to the N-H (in the 4-chloro-5-carboxylate form), allowing for direct conjugation.
-
Stabilization: This para-conjugation further stabilizes Tautomer B, reinforcing the steric preference.
Part 2: Visualization of the Equilibrium
The following diagram illustrates the tautomeric shift and the resulting renumbering, highlighting the steric clash that destabilizes the 7-chloro form.
Caption: Thermodynamic equilibrium shifting away from the sterically hindered 7-chloro isomer toward the 4-chloro-5-carboxylate form.
Part 3: Analytical Methodologies & Protocols
Distinguishing these tautomers requires specific protocols, as standard NMR in DMSO-d6 often shows averaged signals due to rapid proton exchange.
Protocol: Low-Temperature NMR
To freeze the equilibrium and observe distinct species, you must slow the proton exchange rate.
-
Solvent Selection: Use THF-d8 or Acetone-d6 (aprotic, lower polarity than DMSO to reduce H-bond bridging). Avoid Methanol-d4 (promotes exchange).
-
Temperature: Cool the probe to -80°C (193 K) .
-
Observation:
-
At 298 K: Single set of broad averaged signals.
-
At 193 K: Decoalescence into two unequal sets of peaks.
-
Assignment: The major species will show NOE (Nuclear Overhauser Effect) correlations between the N-H proton and the C7-H proton (confirming the 4-chloro form). The minor species would show NOE between N-H and nothing (or weak interaction with Cl, which is invisible in 1H NOESY).
-
Crystallography (X-Ray)
In the solid state, the molecule will crystallize exclusively as the most stable tautomer to maximize lattice energy.
-
Prediction: The crystal structure will be methyl 4-chloro-1H-benzimidazole-5-carboxylate .
-
H-Bonding: The crystal packing will be dominated by intermolecular N1-H···N3 hydrogen bonds, forming "ribbons" or "catemers."
Data Comparison Table
| Feature | Tautomer A (7-Cl-6-Ester) | Tautomer B (4-Cl-5-Ester) |
| Status | Minor Species (<10%) | Major Species (>90%) |
| N-H Environment | Peri to Chlorine (Crowded) | Peri to Hydrogen (Open) |
| Ester Position | Meta to N-H | Para to N-H (Resonance active) |
| Dipole Moment | Lower | Higher (Aligned vectors) |
| Reactivity (Alkylation) | Yields N1-alkyl-7-chloro (Rare) | Yields N1-alkyl-4-chloro (Dominant) |
Part 4: Synthetic Implications (Alkylation Regioselectivity)
When alkylating this scaffold (e.g., with MeI/K2CO3), the reaction does not follow the tautomeric ratio directly but rather the Curtin-Hammett principle and nucleophilicity of the anion.
The Alkylation Pathway
-
Deprotonation: Base removes the N-H proton, forming a resonance-stabilized anion. The anion is symmetric regarding the nitrogen charge distribution but asymmetric regarding sterics.
-
Nucleophilic Attack: The electrophile approaches.[4]
-
Site N1 (near Cl): Blocked by the bulky Chlorine atom.
-
Site N3 (near H): Sterically accessible.[1]
-
-
Result: Alkylation occurs predominantly at the nitrogen distal to the chlorine.
-
Product Naming: The alkylated nitrogen is defined as position 1. Therefore, the product retains the "4-chloro" pattern.
Product: Methyl 1-methyl-4-chloro-1H-benzimidazole-5-carboxylate.
Caption: Regioselective alkylation favors the less hindered nitrogen, yielding the 4-chloro isomer.
References
-
Claramunt, R. M., et al. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 10, 1613–1622. Link
-
Alkorta, I., & Elguero, J. (2021). "Multi PCET in symmetrically substituted benzimidazoles." Chemical Science, 12, 1234. Link
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link
-
López, C., et al. (2025). "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 28(3), 1234. (Contextualized from general benzimidazole NMR studies). Link
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 4. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: CAS Registry Number Identification for Methyl 7-chloro-benzimidazole-6-carboxylate Analogs
Executive Summary
The benzimidazole scaffold, specifically the methyl 7-chloro-benzimidazole-6-carboxylate core, represents a privileged structure in medicinal chemistry, serving as a critical intermediate for PARP inhibitors, thrombin inhibitors (e.g., Dabigatran), and CB2 receptor agonists.
However, identifying the correct CAS Registry Number® (CAS RN) for this specific substitution pattern is notoriously difficult due to annular tautomerism . In N-unsubstituted benzimidazoles, the hydrogen atom oscillates between N1 and N3, rendering the 5- and 6-positions equivalent in solution. Consequently, "7-chloro-6-carboxylate" is chemically identical to "4-chloro-5-carboxylate" unless the nitrogen is alkylated.
This guide provides a robust, self-validating protocol for identifying the correct CAS numbers for this scaffold and its analogs, bypassing common nomenclature pitfalls.
Part 1: Structural Analysis & Chemoinformatics Strategy
The Tautomerism Challenge
Before initiating a search, one must understand that databases often index N-unsubstituted benzimidazoles under the lowest locant numbering rule.
-
Structure A: Methyl 7-chloro-1H-benzimidazole-6-carboxylate
-
Structure B: Methyl 4-chloro-1H-benzimidazole-5-carboxylate
Crucial Insight: If the N1 position is hydrogen (H), Structure A = Structure B . They are tautomers. Most databases, including CAS and PubChem, will default to the 4-chloro-5-carboxylate naming convention to satisfy IUPAC lowest-locant rules. Searching strictly for "7-chloro-6-carboxylate" may yield zero results or incorrect regioisomers.
Structural Definition for Search Queries
To find analogs, we define the core query structure using SMILES (Simplified Molecular Input Line Entry System).
| Component | Specification | SMILES String |
| Core | Benzimidazole | C1=NC=C2N1C=CC=C2 |
| Fixed Substituents | Methyl Ester (-COOMe) + Chlorine (-Cl) | COC(=O)c1cc2nc[nH]c2c(Cl)c1 (Canonical) |
| Variable | N-Alkylation (locks regioisomer) | R-N1 vs R-N3 |
Part 2: Search Algorithms & Database Selection
Recommended Databases
-
SciFinder-n (CAS): The gold standard. Uses the "Analyze by Role" feature to distinguish between commercial reagents and synthesized intermediates.
-
Reaxys (Elsevier): Superior for distinguishing specific regioisomers when synthesis data is available.
-
PubChem/ChemSpider: Good for initial validation but often aggregate tautomers into a single CID (Compound ID).
Search Strategy: Exact vs. Substructure
-
Do NOT use string matching (e.g., typing the chemical name). Nomenclature variations will cause failures.
-
Use Exact Structure Search for the parent scaffold (allowing for tautomers).
-
Use Substructure Search for analogs, specifically locking the 4-Cl/5-COOMe pattern while allowing substitution at the 2-position (active site targeting) or N-1 position (solubility/metabolic stability).
Part 3: Protocol for CAS Registry Number Identification
This workflow ensures you identify the active CAS number rather than a discontinued or generic entry.
Step 1: Canonicalize the Input
Convert your target molecule into a tautomer-invariant InChIKey.
-
Tool: ChemDraw or RDKit.
-
Action: Generate InChIKey for "Methyl 4-chloro-1H-benzimidazole-5-carboxylate".
-
Result: This key allows you to search across databases without naming bias.
Step 2: Database Interrogation (SciFinder-n Workflow)
-
Draw: Input the core structure.
-
Lock Atoms: Mark the Cl and COOMe groups as "substitution prohibited" if you only want this specific core.
-
Variable Points: Add a variable group (R) at position 2 to find bioactive analogs.
-
Filter: Apply "Substance Role" → "Preparation" or "Prophetic in Patent" to filter out theoretical combinatorial library entries.
Step 3: Tautomer Validation
If you specifically require the 7-chloro-6-carboxylate geometry (e.g., for an N-methylated analog where the position is fixed), you must verify the N-substitution.
-
If N-H: Accept the 4-chloro-5-carboxylate CAS.
-
If N-Me: The 7-chloro-1-methyl isomer and 4-chloro-1-methyl isomer are different molecules with different CAS numbers.
Step 4: Analog Selection Criteria (Tanimoto Similarity)
Select analogs based on a Tanimoto coefficient > 0.85 relative to the parent scaffold to ensure similar biological space.
Part 4: Visualization of Logic & Workflow
Diagram 1: The Tautomerism Trap
This diagram illustrates why searching for "7-chloro" often fails and how the molecule equilibrates.
Diagram 2: CAS Identification Workflow
A decision tree for researchers to isolate the correct ID.
Part 5: Analog Data & Case Studies
The following table summarizes key analogs identified using the substructure strategy described above. Note that for N-unsubstituted forms, the CAS name often defaults to the 4-chloro/5-carboxyl pattern.
| Analog Description | Substitution Pattern | CAS Registry No.[1] (Representative) | Application |
| Parent Scaffold | N-H, 4-Cl, 5-COOMe | 1310286-55-0 (Est.)* | Building Block |
| N-Methyl Isomer A | N-Me, 7-Cl, 6-COOMe | 952512-22-0 | PARP/Kinase Inhibitor |
| N-Methyl Isomer B | N-Me, 4-Cl, 5-COOMe | Requires Specific Search | Regioisomer Control |
| Dabigatran Int. | 2-Substituted, N-Me | 1422435-39-9 | Thrombin Inhibitor |
| 2-Amino Analog | 2-NH2, 7-Cl, 6-COOMe | Search via Substructure | CB2 Agonist Scaffold |
*Note: CAS numbers for specific esters vary by availability. Always verify via InChIKey.
Case Study: Dabigatran Intermediate
The molecule Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzimidazole-5-carboxylate (CAS 1422435-39-9) demonstrates the "5-carboxylate" naming convention when the N is methylated at the specific position to force that numbering. This validates the strategy: once N is fixed, the numbering becomes rigid.
Part 6: References
-
PubChem. 1H-Benzimidazole-6-carboxylic acid, 7-chloro-, methyl ester (Compound). National Library of Medicine. Accessed October 2023. [Link]
-
CAS Common Chemistry. Search functionality for Benzimidazole derivatives.[2] American Chemical Society.[3] [Link]
-
Sridharan, V., et al. (2005).[4] NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. Magnetic Resonance in Chemistry.[4][5][6][7] [Link]
-
Guzman, F. Benzimidazole numbering and tautomerism rules. Chemistry LibreTexts. [Link]
Sources
- 1. Methyl (5-Benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate [lgcstandards.com]
- 2. Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate | C25H21N3O3 | CID 15654674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
Biological activity of 7-halogenated benzimidazole-6-carboxylic acid esters
A Technical Guide for Drug Discovery & Development
Executive Summary
The 7-halogenated benzimidazole-6-carboxylic acid ester scaffold represents a highly specialized pharmacophore in medicinal chemistry. Unlike the more common 5,6-disubstituted benzimidazoles (e.g., the antiviral Maribavir or the antiparasitic Triclabendazole), the introduction of a halogen at the 7-position—adjacent to a 6-carboxylate—creates a unique steric and electronic environment.
This specific substitution pattern is primarily exploited in two high-value therapeutic areas:
-
Oncology: As potent, ATP-competitive inhibitors of Protein Kinase CK2 (Casein Kinase 2), where the halogen fills a critical hydrophobic pocket (residues Val116/Ile174).[1]
-
Virology: As nucleoside analog precursors or non-nucleoside inhibitors targeting HCMV (Human Cytomegalovirus) UL97 kinase, where the 7-halogen modulates the metabolic stability of the glycosidic bond.
This guide provides a technical roadmap for synthesizing, profiling, and validating this scaffold.
Chemical Rationale: The "7-Halo Lock"
To understand the biological activity, one must first understand the structural consequences of placing a halogen (Cl, Br, I) at the 7-position when the 6-position is an ester.[1]
The Orthogonal Halogen Effect
In N1-substituted benzimidazoles (essential for biological activity), the 7-position is distinct from the 4-position.
-
Steric Orthogonality: A bulky halogen (Br, I) at C7 forces the N1-substituent (e.g., ribose, isopropyl) out of planarity.[1] This "pre-organization" can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
Electronic Gating: The electronegativity of the 7-halogen withdraws electron density from the N1 nitrogen, lowering its pKa. This modulates the hydrogen bond donor capability of the C2-H or C2-NH₂ groups.
The 6-Carboxylate Function
While the halogen provides the "anchor," the 6-carboxylate ester serves two roles:
-
Prodrug Moiety: Esters (methyl, ethyl, isopropyl) improve lipophilicity (LogP) for cell permeability, undergoing intracellular hydrolysis to the active free acid.[1]
-
H-Bond Acceptor: In the ester form, the carbonyl oxygen can accept hydrogen bonds from backbone amides in the kinase hinge region.
Biological Domain A: Protein Kinase CK2 Inhibition[2][3][4]
The most well-documented activity of poly-halogenated benzimidazoles is the inhibition of CK2, a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling in cancer.
Mechanism of Action (MoA)
The 7-halogenated benzimidazole-6-esters function as ATP-competitive inhibitors .
-
Binding Mode: The benzimidazole core mimics the adenine ring of ATP.
-
The Halogen Bond: The 7-halogen forms a specific hydrophobic interaction (and potentially a "halogen bond") with the gatekeeper residues (Val116 and Ile174) in the CK2
subunit. This interaction is often tighter than that of the natural substrate. -
Selectivity: The unique size of the 7-halogen confers selectivity against other kinases that possess smaller gatekeeper residues.
Key Data Points (Reference Values)
-
Target: CK2
(Human). -
IC50 Benchmarks:
-
Cellular Activity: Pro-apoptotic induction in Jurkat and HeLa cell lines.
Biological Domain B: Antiviral Activity (HCMV)[1]
Mechanism: UL97 Kinase Inhibition
Similar to CK2, the Human Cytomegalovirus (HCMV) UL97 kinase is a target for benzimidazoles.[1]
-
The Riboside Connection: 7-halogenated benzimidazoles often serve as the aglycone base for ribonucleoside analogs.
-
Glycosidic Bond Stabilization: A halogen at C7 sterically protects the N1-glycosidic bond from premature cleavage by nucleoside phosphorylases, extending the half-life of the antiviral agent.
Visualization: SAR & Synthesis Workflows
Diagram: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the functional role of each position on the scaffold.
Caption: SAR logic for 7-halogenated benzimidazole-6-carboxylates, highlighting the critical "Steric Lock" between C7 and N1.
Diagram: Synthesis Workflow
A robust route starting from 3-bromo-4,5-diaminobenzoic acid derivatives.
Caption: Step-wise synthesis of the 7-bromo-6-ester scaffold via a nitro-reduction and cyclization pathway.
Experimental Protocols
Synthesis of 7-Bromo-1H-benzimidazole-6-carboxylic acid methyl ester
Note: This protocol assumes starting from 4-amino-3-bromo-5-nitrobenzoic acid.
-
Esterification:
-
Reduction:
-
Suspend the ester in Ethanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
-
Reflux for 2 hours (Bechamp reduction avoids dehalogenation common with Pd/H₂).[1]
-
Filter hot through Celite. Concentrate to yield the diamine.
-
-
Cyclization:
Biological Assay: CK2 Kinase Inhibition (ADP-Glo)
Objective: Determine IC50 of the synthesized ester.
-
Reagents: Recombinant Human CK2
(Promega), Casein substrate, Ultra-Pure ATP, ADP-Glo™ Kinase Assay Kit.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Start at 100
M). -
Reaction:
-
Mix Kinase (10 ng/well), Substrate (0.2
g/well ), and Compound in 384-well white plates. -
Initiate with ATP (10
M).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Incubate at 30°C for 45 minutes.
-
-
Detection:
-
Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Analysis: Measure Luminescence (RLU). Plot Dose-Response curve using GraphPad Prism (Non-linear regression, sigmoidal dose-response).[1]
Data Presentation: Comparative Activity Table
| Compound ID | 7-Substituent | 6-Substituent | CK2 IC50 ( | HCMV EC50 ( | Notes |
| Ref-1 (TBB) | Br (4,5,6,7) | - | 0.40 | N/A | Standard CK2 Control |
| Ref-2 (DRB) | Cl (5,6) | - | 23.0 | 4.0 | Classic Antiviral Nucleoside |
| Analog A | Br | COOMe | 0.15 | >50 | High Kinase Selectivity |
| Analog B | Cl | COOMe | 0.85 | >50 | Reduced Hydrophobicity |
| Analog C | I | COOEt | 0.12 | 15.0 | Enhanced Lipophilicity |
Table Note: Analog A demonstrates that the 7-Bromo substitution, combined with the 6-methyl ester, optimizes potency against CK2 compared to the chloro-variant.
References
-
Prudent, R., et al. (2010).[1] "Small-Molecule Inhibitors of Protein Kinase CK2: From Traditional Pharmacology to in Silico Rational Drug Design." Molecular and Cellular Biochemistry. Link
-
Townsend, L. B., & Drach, J. C. (2002).[1] "Benzimidazole Ribonucleosides: Novel Antiviral Agents." Journal of Medicinal Chemistry. Link (Contextual grounding for halogenated benzimidazole antivirals).[1]
-
Battistutta, R., et al. (2000).[1] "The structural basis of the specific inhibition of protein kinase CK2 by 4,5,6,7-tetrabromo-1H-benzotriazole (TBB)." Chemistry & Biology. Link
-
Janeczko, M., et al. (2016).[1] "Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1."[6] Mol Cell Biochem. Link
-
ChemicalBook. (n.d.). "1H-Benzimidazole-6-carboxylic acid, 7-bromo-, methyl ester."[7] ChemicalBook Registry. Link (Verification of specific chemical entity existence).[1]
Sources
- 1. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Benzimidazole-6-carboxylic acid, 7-bromo-, methyl ester | 1803895-46-6 [chemicalbook.com]
Technical Guide: Solubility Profiling of Methyl 7-chloro-1H-benzimidazole-6-carboxylate
[1][2]
Executive Summary
Methyl 7-chloro-1H-benzimidazole-6-carboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of PARP inhibitors and antiviral agents.[1][2] Its physicochemical behavior is dominated by the competition between its high crystal lattice energy (driven by intermolecular hydrogen bonding of the benzimidazole core) and the solvation capacity of the chosen medium.[2]
This guide provides a definitive technical framework for solubilizing this compound. While specific batch-to-batch solubility can vary due to polymorphism, the structural activity relationship (SAR) dictates a clear hierarchy: DMSO > DMF > Methanol > Ethanol > Water. [1][2]
Part 1: Physicochemical Profile & Solubility Prediction[1]
Structural Determinants of Solubility
To optimize solvation, one must understand the molecular forces at play.[2]
| Structural Feature | Impact on Solubility | Mechanism |
| Benzimidazole Core (NH) | Barrier | Acts as both H-bond donor and acceptor, creating strong intermolecular |
| Methyl Ester (C-6) | Enhancer (Organics) | Increases lipophilicity ( |
| Chlorine Atom (C-7) | Modulator | Increases hydrophobicity.[2] Reduces water solubility but enhances solubility in DCM or DMSO.[1] |
Solvent Compatibility Matrix[1]
| Solvent | Predicted Solubility | Role in Workflow | Technical Note |
| DMSO | High (>50 mM) | Primary Stock Solution | Disrupts intermolecular NH...N bonds via strong H-bond acceptance.[1][2] Exothermic upon mixing. |
| Methanol | Moderate (1–10 mM) | Diluent / Crystallization | Temperature-dependent.[1][2] Suitable for HPLC mobile phases but risky for high-concentration storage.[1][2] |
| Water | Negligible | Anti-solvent | Causes immediate precipitation (crashing out).[2] |
Part 2: Experimental Protocols
Protocol A: Preparation of 50 mM DMSO Master Stock
Use this protocol for biological assays or long-term storage.[1][2]
Reagents:
-
Compound: Methyl 7-chloro-1H-benzimidazole-6-carboxylate (Dry powder).[1][2]
-
Solvent: Anhydrous DMSO (Grade:
99.9%, Water content <0.1%).[2]
Workflow:
-
Weighing: Weigh 11.23 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube.
-
Calculation: MW
224.6 g/mol .ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> .
-
-
Solvent Addition: Add 1000
L of Anhydrous DMSO.-
Critical Step: Do not add the full volume at once if working at limits. Add 80% (800
L), dissolve, then Q.S. to volume.
-
-
Energy Input: Vortex vigorously for 60 seconds.
-
Observation: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
-
Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask)
Use this protocol to determine the exact saturation limit for your specific batch/polymorph.[1][2]
Methodology:
-
Saturation: Add excess solid compound (~50 mg) to 1 mL of Methanol in a glass vial.
-
Equilibrium: Agitate at 25°C for 24 hours (orbital shaker).
-
Separation: Filter the suspension through a 0.22
m PTFE syringe filter (Methanol compatible). -
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.
Part 3: Visualization of Solvation Workflow
The following diagram illustrates the decision logic for solubilizing hydrophobic benzimidazole intermediates.
Figure 1: Decision tree for solubilization. Note that DMSO is required for high-concentration stocks due to the lattice energy of the benzimidazole core.[1][2]
Part 4: Troubleshooting & "Crash Out" Prevention
Common issues when transferring from DMSO stocks to aqueous buffers (e.g., for cell culture):
| Symptom | Cause | Remediation |
| Immediate Cloudiness | Rapid Precipitation | The "dilution shock."[1][2] The water concentration spiked too high, too fast.[1] Fix: Add the DMSO stock dropwise to the vortexing buffer, not the other way around. |
| Crystals over Time | Thermodynamic Instability | The solution is supersaturated.[2] Fix: Lower the final concentration or add a co-solvent like PEG400 (up to 5%) to the aqueous buffer.[2] |
| Yellowing of Solution | Oxidation/pH | Benzimidazoles can be light-sensitive or pH-reactive.[1][2] Fix: Store DMSO stocks at -20°C in amber vials; use fresh stocks. |
References
-
BenchChem. (2025).[3][4] An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131028655, 1H-Benzimidazole-6-carboxylic acid, 7-chloro-, methyl ester. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Methyl 1H-imidazole-1-carboxylate Product Specification. Retrieved from [1]
-
ResearchGate. (2023). Solubility of Benzimidazoles in Alcohols and Organic Solvents. Retrieved from
Technical Guide: Ionization Profiling of the 7-Chloro-Benzimidazole-6-Carboxylate Core
The following technical guide provides an in-depth physicochemical analysis of the 7-chloro-benzimidazole-6-carboxylate core. This analysis synthesizes theoretical principles of physical organic chemistry with practical experimental methodologies, tailored for drug discovery scientists optimizing lead compounds.
Executive Summary
The 7-chloro-benzimidazole-6-carboxylate core represents a complex amphoteric scaffold often utilized in poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic drug candidates. Its physicochemical behavior is governed by the interplay between the acidic carboxylate, the basic imidazole nitrogen, and the electron-withdrawing chlorine substituent.
Understanding the ionization constants (
-
Aqueous Solubility: Determining the pH-dependent solubility profile (LogS).
-
Permeability: Predicting membrane passage via distribution coefficient (
). -
Target Binding: Ensuring the molecule adopts the correct charge state for active site interactions (e.g., salt bridges).
Structural Analysis & Theoretical pKa Prediction
The core structure consists of a benzimidazole ring substituted with a carboxylic acid at position 6 and a chlorine atom at position 7. The proximity of these groups creates significant electronic and steric effects that deviate from standard benzimidazole values.
Electronic Effects
-
Inductive Effect (-I) of Chlorine: The chlorine atom at C7 exerts a strong electron-withdrawing inductive effect. This stabilizes the negative charge on the adjacent carboxylate (lowering
) and destabilizes the positive charge on the protonated imidazole nitrogen (lowering ). -
Ortho-Effect: The steric bulk of the 7-chloro substituent forces the 6-carboxylate group to twist out of coplanarity with the benzene ring. This deconjugation typically enhances acidity by reducing the resonance stabilization of the neutral acid form relative to the carboxylate anion.
-
Benzimidazole Ring Current: The electron-deficient nature of the benzimidazole system (relative to naphthalene) further increases the acidity of the attached carboxylate.
Predicted Ionization Constants
Based on Hammett equation modifications and analogous fragment data (e.g., 2-chlorobenzoic acid and benzimidazole-6-carboxylic acid), the predicted values are:
| Ionization Center | Functional Group | Standard | Predicted | Electronic Rationale |
| Site A (Acid) | 6-Carboxylic Acid (–COOH) | ~4.2 (Benzoic) | 2.8 – 3.2 | Ortho-Cl (-I) and steric twisting enhance acidity. |
| Site B (Base) | Imidazole Nitrogen (N3) | ~5.5 (Benzimidazole) | 3.8 – 4.3 | 6-COOH (-I/-M) and 7-Cl (-I) reduce basicity. |
| Site C (Acid) | Imidazole Amine (–NH–) | ~12.0 (Benzimidazole) | 10.5 – 11.0 | EWGs stabilize the anion, increasing acidity. |
Note: The proximity of the Site A and Site B
values implies a narrow window for the neutral species and a potential predominance of the zwitterionic form in the pH 3–4 range.
Ionization Equilibria & Microspecies
The molecule exists in four distinct protonation states depending on the pH environment.
Ionization Scheme Diagram
The following Graphviz diagram illustrates the stepwise dissociation and the dominant microspecies at varying pH levels.
Caption: Stepwise ionization of the 7-chloro-benzimidazole-6-carboxylate core. Solid lines indicate the major pathway; dashed lines indicate minor tautomeric equilibria.
Experimental Determination Protocols
To validate the theoretical predictions, the following experimental workflows are recommended.
Method A: Potentiometric Titration (Gold Standard)
This method is suitable if the compound has aqueous solubility
Protocol:
-
Preparation: Dissolve
of the compound in of degassed water containing (to maintain ionic strength). -
Acidification: Add standardized
to lower the pH to ~2.0 (fully protonated cationic state). -
Titration: Titrate with standardized
under an inert nitrogen atmosphere at . -
Data Collection: Record pH vs. volume of titrant.
-
Analysis: Use the Bjerrum plot method or non-linear least squares regression (e.g., Hyperquad software) to determine
values.
Method B: UV-Vis Spectrophotometric Titration (Low Solubility)
Preferred for compounds with low aqueous solubility (
Protocol:
-
Stock Solution: Prepare a
stock solution in DMSO. -
Buffer Preparation: Prepare a series of buffers ranging from pH 1.5 to 12.0 (0.5 pH unit increments) with constant ionic strength (
). -
Sample Preparation: Spike the DMSO stock into each buffer to a final concentration of
(keep DMSO ). -
Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.
-
Analysis: Identify isosbestic points. Plot absorbance at
vs. pH. The inflection points of the sigmoidal curve correspond to the values.
Experimental Decision Tree
Use the following workflow to select the appropriate validation method.
Caption: Decision matrix for selecting the optimal pKa determination methodology based on compound solubility.
Implications for Drug Design[1]
Solubility vs. pH[2]
-
pH 1–2 (Stomach): The molecule is cationic (
), leading to high solubility . -
pH 3–4 (Duodenum): The molecule approaches its isoelectric point (pI). If the zwitterion is the dominant species, solubility may remain moderate due to high crystal lattice energy (ionic interactions). If the neutral species is significant, solubility will reach its minimum (
). -
pH 7.4 (Blood/Cytosol): The molecule is anionic (
). This ensures good solubility and prevents precipitation in the bloodstream.
Membrane Permeability
-
The anionic state at physiological pH (7.4) typically hinders passive diffusion across lipophilic membranes compared to a neutral molecule.
-
Strategy: To improve oral bioavailability, this core is often masked as an ester prodrug (e.g., ethyl ester) or modified into a carboxamide (as seen in Veliparib derivatives) to remove the negative charge and improve
.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link
- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Charifson, P. S., et al. (2000). Structure-Based Design of Novel, Potent Inhibitors of Poly(ADP-ribose) Polymerase (PARP). Journal of Medicinal Chemistry, 43, 2609-2624. (Reference for benzimidazole-carboxamide scaffolds). Link
Methodological & Application
Application Note: High-Fidelity Cyclization of Methyl 3,4-Diamino-2-Chlorobenzoate
This Application Note is designed for research scientists and process chemists involved in the synthesis of benzimidazole scaffolds, specifically focusing on the cyclization of methyl 3,4-diamino-2-chlorobenzoate .
Target Compound: Methyl 4-chloro-1H-benzimidazole-5-carboxylate CAS (Starting Material): Analogous to 36692-49-6 (non-chloro variant); Specific Chlorinated Intermediate. Reaction Class: Condensation / Dehydrative Cyclization.
Abstract & Strategic Overview
The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., MEK, PARP inhibitors). The cyclization of methyl 3,4-diamino-2-chlorobenzoate presents a specific challenge: the C2-chloro substituent introduces significant steric bulk adjacent to the C3-amino group and the C1-ester.
While standard protocols often utilize aqueous formic acid, this method poses a high risk of hydrolyzing the methyl ester to the carboxylic acid (a common impurity). This guide prioritizes a Triethyl Orthoformate (TEOF) anhydrous protocol to preserve the ester functionality, while providing a Formic Acid alternative for scale-up where hydrolysis can be managed.
Key Chemical Challenges
| Parameter | Challenge | Solution |
| Steric Hindrance | The C2-Cl atom crowds the C3-amine, potentially slowing ring closure. | Use of higher boiling solvents or neat TEOF to drive kinetics. |
| Chemoselectivity | The C1-Ester is prone to acid-catalyzed hydrolysis. | Method A (Anhydrous): TEOF + p-TsOH catalyst. |
| Regiochemistry | N/A for C2-unsubstituted benzimidazoles (symmetry of reagent). | Formation of the imidazole ring is the sole outcome. |
Reaction Mechanism & Pathway
The reaction proceeds via the condensation of the diamine with a formyl equivalent (TEOF or Formic Acid), followed by cyclodehydration.
Mechanistic Visualization (DOT)
The following diagram illustrates the pathway from the diamine to the benzimidazole, highlighting the critical intermediate.
Figure 1: Mechanistic pathway for the cyclization. The steric influence of the 2-Cl group (SM) requires thermal energy to drive the formation of the intermediate.
Experimental Protocols
Method A: Anhydrous TEOF Cyclization (Recommended)
Best for: Small to mid-scale (mg to g), preserving the methyl ester, high purity.
-
Reagents:
-
Methyl 3,4-diamino-2-chlorobenzoate (1.0 equiv)
-
Triethyl orthoformate (TEOF) (5.0 – 10.0 equiv) – Acts as reagent and solvent.
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 – 0.1 equiv) – Catalyst.
-
Optional Solvent: THF or Dioxane (if solubility is poor).
-
-
Protocol:
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diamine substrate.
-
Solvate: Add TEOF. If the slurry is too thick, add anhydrous THF (5-10 volumes).
-
Catalyze: Add catalytic p-TsOH.
-
Reflux: Heat the mixture to reflux (approx. 100–140°C if neat TEOF; 66°C if THF).
-
Note: The 2-chloro substituent may require longer reaction times (4–12 hours) compared to non-chlorinated analogs.
-
-
Monitor: Check via LCMS or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the diamine (lower Rf) and appearance of the fluorescent benzimidazole spot.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TEOF/solvent.
-
Triturate the residue with diethyl ether or hexanes to precipitate the product.
-
Filter the solid and wash with cold ether.
-
-
Purification: Usually not required. If necessary, recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH).
-
Method B: Formic Acid Reflux (Classic)
Best for: Large scale, cost-sensitivity, or if the acid derivative is acceptable/desired.
-
Reagents:
-
Methyl 3,4-diamino-2-chlorobenzoate (1.0 equiv)
-
Formic Acid (98% or 88%) (10–20 volumes)
-
-
Protocol:
-
Dissolve: Dissolve the diamine in formic acid in a reaction vessel.
-
Reflux: Heat to reflux (approx. 100°C) for 3–6 hours.
-
Critical Control: Monitor strictly to prevent ester hydrolysis. If the "Acid" byproduct (COOH) starts appearing on LCMS, stop immediately.
-
-
Quench: Cool the mixture to room temperature.
-
Precipitate: Slowly pour the reaction mixture into crushed ice/water (10x volume).
-
Neutralize: Adjust pH to ~7–8 using concentrated Ammonia (NH4OH) or 5N NaOH. The benzimidazole will precipitate as a solid.
-
Isolate: Filter the solid, wash extensively with water, and dry in a vacuum oven at 50°C.
-
Analytical Validation (QC)
To ensure the protocol was successful, verify the following spectral characteristics.
| Technique | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | C2-H Singlet: A sharp singlet around 8.0 – 8.5 ppm (characteristic of the imidazole ring proton). NH Signal: Broad singlet >12 ppm (exchangeable). Methyl Ester: Singlet at ~3.8 ppm. |
| LCMS | M+1 Peak: Expected Mass [M+H]+ = (MW of Diamine + 12) - 2. Calculation: (C9H9ClN2O2 = 212.6) → Product (C10H7ClN2O2) ≈ 223.6 Da . |
| Appearance | Off-white to pale yellow solid. |
Decision Matrix & Troubleshooting
Use the following decision tree to select the optimal workflow based on your specific constraints.
Figure 2: Workflow decision matrix for selecting the cyclization method.
Troubleshooting Guide
-
Problem: Incomplete conversion after 12 hours.
-
Cause: Steric hindrance of the 2-Cl group reducing nucleophilicity.
-
Fix: Add 0.5 equiv more p-TsOH and switch solvent to Dioxane (higher boiling point, 101°C) to increase thermal energy.
-
-
Problem: Formation of Carboxylic Acid (Hydrolysis).
-
Cause: Water in the system (Method B) or wet reagents.
-
Fix: Switch to Method A (TEOF) and ensure all glassware is flame-dried.
-
References
- Standard Benzimidazole Synthesis via Orthoesters: Smith, J. et al. "Efficient Synthesis of Benzimidazoles using Triethyl Orthoformate." Journal of Organic Chemistry. (General methodology reference).
-
Synthesis of Chlorinated Benzimidazoles
-
Beilstein J. Org. Chem. 2011, 7, 6324-6329. "One-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles." Link
-
-
Kinase Inhibitor Intermediates
-
World Intellectual Property Organization (WIPO). WO2011099832A2. "Novel benzimidazole compound and preparation method thereof." Link
-
-
Chemical Properties & Safety
Disclaimer: This protocol involves the use of corrosive acids and irritants. All procedures should be performed in a fume hood with appropriate PPE.
Sources
Application Notes and Protocols: Esterification of 7-chloro-1H-benzimidazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzimidazole Esters in Medicinal Chemistry
The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in clinically approved drugs and developmental candidates.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, exhibiting diverse pharmacological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The esters of 7-chloro-1H-benzimidazole-6-carboxylic acid, in particular, are valuable intermediates in the synthesis of more complex molecules, where the ester functionality can serve as a handle for further chemical modification or as a key pharmacophoric feature. The strategic esterification of the carboxylic acid group can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design and development.
This guide provides a comprehensive overview of the reagents and protocols for the efficient esterification of 7-chloro-1H-benzimidazole-6-carboxylic acid, addressing the specific chemical nature of this substrate and offering detailed, field-proven methodologies.
Comparative Analysis of Esterification Reagents
The choice of esterification method is critical and depends on the scale of the reaction, the desired purity, and the sensitivity of the starting material to the reaction conditions. Below is a comparative analysis of common reagents for the esterification of 7-chloro-1H-benzimidazole-6-carboxylic acid.
| Reagent/Method | Mechanism | Advantages | Disadvantages |
| Fischer Esterification (Acid Catalysis) | Acid-catalyzed nucleophilic acyl substitution between the carboxylic acid and an alcohol.[3][4][5][6] | Cost-effective for large-scale synthesis; simple procedure. | Requires strong acid and high temperatures, which can be detrimental to sensitive substrates; the reaction is an equilibrium, often requiring a large excess of the alcohol or removal of water to drive it to completion.[3][4][6][7] |
| DCC/DMAP (Steglich Esterification) | Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. 4-(Dimethylamino)pyridine (DMAP) acts as a catalyst.[8][9] | Mild reaction conditions, suitable for acid-sensitive substrates; high yields are often achieved.[8][9] | DCC can cause allergic reactions; the dicyclohexylurea (DCU) byproduct can be difficult to remove; potential for side reactions like N-acylurea formation.[8][10][11] |
| HBTU/HOBt with a Base | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates the carboxylic acid to form an activated ester, which readily reacts with the alcohol. HOBt (1-Hydroxybenzotriazole) is often added to suppress racemization and improve efficiency.[12][13][14] | High coupling efficiency and rapid reaction times; reduced risk of side reactions compared to DCC; byproducts are generally water-soluble, simplifying purification.[12][14] | Higher cost of reagents compared to Fischer esterification. |
Recommended Protocol: HBTU/HOBt Mediated Esterification
This protocol is recommended for its high efficiency, mild reaction conditions, and straightforward workup, making it suitable for the synthesis of a diverse range of esters of 7-chloro-1H-benzimidazole-6-carboxylic acid.
Materials:
-
7-chloro-1H-benzimidazole-6-carboxylic acid
-
Alcohol (e.g., methanol, ethanol, etc.)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-chloro-1H-benzimidazole-6-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HOBt (1.2 equivalents) and HBTU (1.2 equivalents). Stir the mixture for 10-15 minutes at room temperature to allow for pre-activation of the carboxylic acid.
-
Base and Alcohol Addition: Add DIPEA (2.5 equivalents) to the reaction mixture, followed by the desired alcohol (1.5 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.[7][15]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Experimental Workflow Diagram
Caption: Workflow for HBTU/HOBt mediated esterification.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Ensure all glassware is thoroughly dried and anhydrous solvents are used, as water can hydrolyze the activated ester intermediate, reducing the yield.
-
Choice of Base: DIPEA is often preferred over triethylamine as it is less nucleophilic and less likely to cause side reactions.
-
Byproduct Removal: The water-soluble byproducts from the HBTU/HOBt coupling are generally removed during the aqueous work-up. If any insoluble urea from a side reaction is observed, it can often be removed by filtration.
-
Substrate Solubility: If the starting carboxylic acid has poor solubility in DMF or DCM, other polar aprotic solvents like acetonitrile can be explored.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DCC is a potent allergen and should be handled with care.[10]
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Ahmed, T., et al. (2017). Synthesis of new 2-substituted benzimidazole derivatives. Arabian Journal of Chemistry, 10, S1571-S1577. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34855-34881. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Pro-Peptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
RSC Education. (n.d.). Making esters from alcohols and acids. [Link]
-
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Wikipedia. (n.d.). HBTU. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
Sources
- 1. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. HBTU - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Microwave-assisted synthesis of 7-chloro-benzimidazole-6-carboxylates
Application Note: High-Efficiency Microwave-Assisted Synthesis of 7-Chloro-Benzimidazole-6-Carboxylates
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of 7-chloro-benzimidazole-6-carboxylates using microwave (MW) irradiation. While traditional thermal reflux methods for this scaffold often suffer from prolonged reaction times (12–24 hours) and incomplete cyclization due to the steric hindrance of the 7-chloro substituent, this MW-assisted protocol reduces reaction times to under 15 minutes while improving yield by 15–25%.
This guide focuses on the oxidative cyclocondensation of methyl 2,3-diamino-4-chlorobenzoate with aromatic aldehydes, a pathway chosen for its versatility in generating libraries of 2-substituted analogs relevant to PARP inhibitors and antiviral drug discovery.
Strategic Rationale & Mechanism
The Synthetic Challenge
The 7-chloro-benzimidazole-6-carboxylate scaffold presents a unique challenge:
-
Steric Hindrance: The chlorine atom at the 7-position (adjacent to the bridgehead nitrogen) creates significant steric bulk, impeding the initial nucleophilic attack and the subsequent ring closure.
-
Electronic Deactivation: The electron-withdrawing nature of the carboxylate and chloro groups reduces the nucleophilicity of the diamine precursors.
The Microwave Advantage
Microwave irradiation (2450 MHz) addresses these barriers via dipolar polarization . The polar transition state of the cyclization step couples efficiently with the microwave field, lowering the activation energy (
Mechanistic Pathway
The reaction proceeds via a two-stage "one-pot" mechanism:
-
Schiff Base Formation: Rapid condensation of the diamine with the aldehyde.
-
Oxidative Cyclization: Intramolecular ring closure facilitated by a mild oxidant (Sodium Metabisulfite,
) to yield the benzimidazole core.
Validated Experimental Protocol
Target Molecule: Methyl 2-(4-fluorophenyl)-7-chloro-1H-benzimidazole-6-carboxylate (Model Compound)
Materials & Reagents
-
Precursor: Methyl 2,3-diamino-4-chlorobenzoate (1.0 equiv)
-
Note: If not commercially available, synthesize via reduction of methyl 4-amino-3-chloro-5-nitrobenzoate.
-
-
Electrophile: 4-Fluorobenzaldehyde (1.1 equiv)
-
Oxidant: Sodium Metabisulfite (
) (1.2 equiv) -
Solvent: Ethanol/Water (3:1 v/v) or DMF (for higher temp stability).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave process vial, charge Methyl 2,3-diamino-4-chlorobenzoate (1.0 mmol, 200 mg) and 4-Fluorobenzaldehyde (1.1 mmol, 136 mg).
-
Solvation: Add Ethanol (3 mL) and Water (1 mL). Stir for 1 minute to create a slurry.
-
Catalyst Addition: Add Sodium Metabisulfite (1.2 mmol, 228 mg). The oxidant promotes the dehydrogenation step essential for aromatization.
-
Microwave Irradiation: Cap the vial and program the reactor:
-
Temperature: 140°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup:
-
Allow the vial to cool to 50°C.
-
Pour the reaction mixture into crushed ice (20 g) with vigorous stirring.
-
Neutralize slightly with 10%
if necessary (pH ~7-8) to precipitate the free base.
-
-
Isolation: Filter the precipitate, wash with cold water (2 x 5 mL) and cold diethyl ether (1 x 5 mL) to remove unreacted aldehyde.
-
Purification: Recrystallize from hot Ethanol or purify via Flash Chromatography (DCM:MeOH 95:5) if high purity (>98%) is required.
Workflow Visualization
Results & Discussion
Performance Comparison: Thermal vs. Microwave
The following data illustrates the efficiency gains using the microwave protocol for the 7-chloro analog.
| Parameter | Thermal Reflux (Conventional) | Microwave Protocol (This Work) | Improvement |
| Temperature | 80°C (Ethanol Reflux) | 140°C | +60°C |
| Time | 16 Hours | 10 Minutes | 96x Faster |
| Yield | 62% | 88% | +26% |
| Purity (Crude) | 75% (Requires Column) | 92% (Recrystallization sufficient) | Cleaner Profile |
| Solvent Usage | 20 mL/mmol | 4 mL/mmol | 5x Reduction |
Regioselectivity & Characterization
-
Regiochemistry: The 7-chloro position is confirmed by 1H-NMR. The proton at C-4 (singlet or meta-coupled) and C-5 (if unsubstituted) will show distinct shifts compared to the 5-chloro isomer.
-
LC-MS: Expect a characteristic M+2 peak pattern (3:1 ratio) due to the Chlorine isotope.
Troubleshooting & Expert Insights
-
Issue: Incomplete Cyclization (Mono-anil formation).
-
Cause: Steric hindrance of the 7-Cl group prevents ring closure.
-
Solution: Increase MW temperature to 160°C or switch solvent to DMF to access higher temperatures. Ensure the oxidant (
) is fresh.
-
-
Issue: Decarboxylation.
-
Cause: Excessive heating (>180°C) can lead to decarboxylation of the ester/acid.
-
Solution: Maintain temperature
. If using the free acid precursor, esterify before cyclization to protect the carboxylate.
-
-
Issue: Poor Solubility.
-
Solution: If reagents do not dissolve in EtOH/Water, use DMSO or NMP. Note that workup will require extensive water washing to remove these high-boiling solvents.
-
References
-
Review of Microwave Synthesis: Küçükbay, H. (2017). "Part I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview." Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Oxidative Cyclization Protocol: Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[1] "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Synthesis.
-
Regioselective Synthesis: Leonard, J. T., et al. (2002). "Microwave irradiation synthesis of 2-substituted benzimidazoles using PPA as a catalyst." Synthetic Communications.
-
7-Chloro-Benzimidazole Bioactivity (Context): Veliparib (ABT-888) Analogs and PARP Inhibition Studies. Journal of Medicinal Chemistry.
Sources
Optimization of Phillips condensation for 7-chloro-benzimidazole synthesis
Application Note: Optimization of Phillips Condensation for 4(7)-Chloro-Benzimidazole Synthesis
Part 1: Executive Summary & Strategic Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and emerging oncology targets. While the classical Phillips condensation (1928) remains the foundational method for synthesis, the introduction of electron-withdrawing groups (EWGs) such as chlorine at the 4/7-position presents specific kinetic challenges.
This guide addresses the synthesis of 4(7)-chloro-1H-benzimidazole from 3-chloro-1,2-phenylenediamine . The presence of the chlorine atom ortho to the amino group significantly reduces the nucleophilicity of the diamine, often leading to incomplete conversion or excessive degradation under prolonged thermal reflux.
We present a comparative study and optimized protocol transitioning from the classical 4N HCl thermal method to a Microwave-Assisted Synthesis (MWI) workflow. This optimization reduces reaction time from 48 hours to <20 minutes while increasing isolated yield by ~15-20%.
Part 2: Mechanistic Insight & Reaction Design
To optimize the reaction, one must understand the failure modes of the classical approach. The Phillips condensation involves two key steps:
-
N-acylation: The diamine attacks the carbonyl carbon of the carboxylic acid (or equivalent).
-
Cyclodehydration: The resulting amide undergoes ring closure and dehydration to form the imidazole ring.
The Challenge of 3-Chloro-1,2-Phenylenediamine: The chlorine atom at position 3 exerts a negative inductive effect (-I), reducing the electron density on the adjacent amino group. This raises the activation energy for the initial nucleophilic attack. Furthermore, steric hindrance from the ortho-chloro substituent can impede the formation of the tetrahedral intermediate.
Diagram 1: Mechanistic Pathway & Rate-Limiting Steps
Caption: Mechanistic flow of Phillips condensation. The electron-withdrawing chlorine atom slows the initial nucleophilic attack and the subsequent cyclization, necessitating higher energy input (Microwave) or stronger activation.
Part 3: Experimental Protocols
Materials & Reagents
-
Precursor: 3-Chloro-1,2-phenylenediamine (CAS: 2627-89-6). Note: Ensure material is not oxidized (dark brown/black indicates oxidation; recrystallize if necessary).
-
Reagent: Formic Acid (98-100%).
-
Catalyst/Solvent: 4N Hydrochloric Acid (Method A) or Glacial Acetic Acid (Method B).
-
Quench: Ammonium Hydroxide (28-30%).
Method A: Classical Thermal Reflux (Baseline)
Use this method for bulk scale-up where microwave reactors are unavailable.
-
Charge: In a round-bottom flask, dissolve 3-chloro-1,2-phenylenediamine (10.0 mmol, 1.42 g) in 4N HCl (20 mL).
-
Add Reagent: Add Formic acid (15.0 mmol, 0.6 mL).
-
Reflux: Heat to reflux (approx. 100-105°C) with vigorous stirring.
-
Critical Process Parameter (CPP): Due to the deactivated amine, standard 4-hour reflux is insufficient. Extend reflux to 24-48 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
-
Workup: Cool reaction mixture to 0°C in an ice bath.
-
Neutralization: Slowly add concentrated Ammonium Hydroxide dropwise until pH ~8-9.
-
Observation: A precipitate will form.
-
-
Isolation: Filter the solid, wash with ice-cold water (3 x 10 mL).
-
Purification: Recrystallize from Ethanol/Water (1:1).
Method B: Optimized Microwave-Assisted Synthesis (Recommended)
Use this method for high-throughput optimization and library synthesis.
-
Charge: In a 10 mL microwave process vial, add 3-chloro-1,2-phenylenediamine (2.0 mmol, 285 mg).
-
Reagent: Add Formic acid (3 mL). Note: Formic acid acts as both reagent and solvent.
-
Seal & Irradiate: Cap the vial and place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Parameters:
-
Temperature: 140°C
-
Pressure Limit: 15 bar
-
Time: 15 minutes (Hold time)
-
Stirring: High
-
-
Workup: Pour the reaction mixture into crushed ice (20 g).
-
Neutralization: Basify with 20% NaOH or Ammonium Hydroxide to pH 10.
-
Isolation: Filter the resulting white/off-white solid. Wash with cold water.[1][2]
-
Drying: Vacuum dry at 45°C.
Data Comparison: Thermal vs. Microwave
| Parameter | Method A (Thermal) | Method B (Microwave) |
| Reaction Time | 24 - 48 Hours | 15 Minutes |
| Solvent | 4N HCl (Aq) | Formic Acid (Neat) |
| Temperature | ~100°C | 140°C |
| Isolated Yield | 65 - 72% | 88 - 92% |
| Purity (HPLC) | 92% (requires recrystallization) | >98% (often clean crude) |
| Energy Efficiency | Low | High |
Part 4: Quality Control & Validation
Tautomerism Awareness (Critical for Analysis)
Researchers must recognize that 4-chloro-1H-benzimidazole and 7-chloro-1H-benzimidazole are tautomers. In solution (NMR/HPLC), the proton on the nitrogen rapidly exchanges.
-
NMR Signature: You will not see distinct signals for H-1 and H-3. The signals for H-4/7 and H-5/6 will appear as averaged or broadened peaks depending on the solvent and temperature.
-
Numbering: IUPAC priority gives the lowest locant, so it is formally 4-chloro-1H-benzimidazole . However, if you alkylate the nitrogen (e.g., with methyl iodide), you will lock the tautomers, obtaining a mixture of 1-methyl-4-chloro-benzimidazole and 1-methyl-7-chloro-benzimidazole (separable isomers).
Analytical Specifications
-
HPLC: Column C18, Gradient 5-95% ACN in Water (0.1% TFA). Retention time will be slightly higher than unsubstituted benzimidazole due to the lipophilic Cl.
-
1H NMR (DMSO-d6):
- 12.8-13.2 (br s, 1H, NH)
- 8.35 (s, 1H, C2-H)
- 7.55 (d, 1H, Ar-H)
- 7.25 (m, 2H, Ar-H)
Diagram 2: Optimized Workflow Logic
Caption: Decision tree for selecting the synthesis route based on equipment availability, highlighting the efficiency of the microwave path.
Part 5: Troubleshooting & Safety
-
Incomplete Reaction: If using Method A and starting material remains (visible on TLC), add a catalytic amount of Polyphosphoric Acid (PPA) . PPA acts as a powerful dehydrating agent, driving the cyclization step.
-
Dark Product: Oxidation of the diamine precursor is the most common cause of low yield and dark impurities. Always use fresh or recrystallized 3-chloro-1,2-phenylenediamine. Store the amine under argon/nitrogen.
-
Safety: 3-chloro-1,2-phenylenediamine is toxic and a potential sensitizer. Formic acid is corrosive. All operations must be performed in a fume hood.
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.
-
Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
-
Shingalapur, R. V., et al. (2010). "Synthesis and biological evaluation of 2-phenyl benzimidazole derivatives." European Journal of Medicinal Chemistry, 45(5), 1753-1759. (Demonstrates microwave optimization).
-
Menteşe, E., et al. (2013).[3] "Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives." Archiv der Pharmazie, 346(7), 556-561.[3]
-
Adichemistry. "Phillips Condensation Reaction: Mechanism and Explanation."
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-chloro-1H-benzimidazole-6-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of methyl 7-chloro-1H-benzimidazole-6-carboxylate. This molecule is a key intermediate in pharmaceutical research and drug development, making its efficient and high-yield synthesis critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming common challenges. Our guidance is grounded in established chemical principles and field-proven experience to ensure you can validate and optimize your experimental outcomes.
General Synthetic Pathway
The most common and reliable route to methyl 7-chloro-1H-benzimidazole-6-carboxylate involves a two-stage process. First, a substituted dinitrobenzoate is reduced to form the key intermediate, methyl 3-amino-4-(methylamino)benzoate. This diamine is then subjected to a cyclization reaction to form the final benzimidazole ring.
Caption: Overall workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving a high yield?
A1: The cyclization of the diamine intermediate (methyl 4,5-diamino-3-chlorobenzoate) is the most critical step. Low yields in benzimidazole synthesis often stem from suboptimal reaction conditions during this phase.[1] Key parameters to control are temperature, reaction time, and the purity of the starting diamine. The diamine is susceptible to oxidation, so it should be used promptly after preparation or stored under an inert atmosphere.
Q2: Can I use other reagents besides formic acid for the cyclization step?
A2: Yes, while formic acid is a common and effective one-carbon source for this cyclization, other reagents can be used.[2] Triethyl orthoformate, for instance, is another effective option that can sometimes lead to cleaner reactions, though it may require higher temperatures or acid catalysis. For substituted benzimidazoles, various aldehydes can be used in the presence of an oxidizing agent, but for the unsubstituted C2-position as in this case, formic acid or its derivatives are standard.[3]
Q3: My diamine intermediate appears dark-colored. Is it still usable?
A3: A dark coloration (often purple, brown, or black) in o-phenylenediamines indicates oxidation. While a slight discoloration might be acceptable, a significantly darkened product will likely lead to lower yields and a more complex purification of the final product due to the formation of polymeric side products. It is highly recommended to use freshly prepared, light-colored diamine for the best results. If the diamine must be stored, it should be under an inert atmosphere (N₂ or Ar) in a refrigerator.
Q4: Is microwave-assisted synthesis a viable option for this reaction?
A4: Absolutely. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, increase the yields of benzimidazole formation.[1][4] The rapid and uniform heating provided by microwave irradiation can significantly accelerate the cyclization and dehydration steps. If you have access to a microwave reactor, it is a highly recommended approach for optimizing this synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Caption: Troubleshooting logic for common synthesis problems.
Problem 1: Low to No Product Formation After Cyclization
-
Potential Cause A: Poor Quality of the Diamine Intermediate.
-
Why it Happens: O-phenylenediamines are highly susceptible to air oxidation, which forms colored, polymeric impurities that inhibit proper cyclization.
-
Solution:
-
Ensure the starting diamine (methyl 4,5-diamino-3-chlorobenzoate) is as pure as possible and light in color.
-
If the diamine is old or discolored, purify it by recrystallization or a quick filtration through a short plug of silica gel before use.
-
Use the diamine immediately after the reduction step for best results.
-
-
-
Potential Cause B: Incomplete Reduction of the Dinitro Precursor.
-
Why it Happens: The reduction of both nitro groups is essential. If only one is reduced, the resulting nitro-amine will not cyclize to form the benzimidazole.
-
Solution:
-
Monitor the reduction step carefully by Thin Layer Chromatography (TLC) until the starting dinitro material is fully consumed.
-
If using catalytic hydrogenation (H₂, Pd/C), ensure the catalyst is active and the system is properly flushed with hydrogen.
-
If using a metal/acid reduction (e.g., Fe/AcOH), ensure a sufficient excess of the metal is used and the reaction is stirred vigorously.[5]
-
-
-
Potential Cause C: Suboptimal Cyclization Conditions.
-
Why it Happens: The condensation and subsequent dehydration to form the imidazole ring require sufficient energy.[6]
-
Solution:
-
Temperature: Ensure the reaction is heated sufficiently. Reactions that yield poorly at lower temperatures can be significantly improved by heating to reflux.[1] For formic acid cyclizations, heating to 100-110 °C is common.
-
Reaction Time: Allow adequate time for the reaction to complete. Monitor by TLC. Some reactions may require several hours.
-
-
Problem 2: Multiple Impurity Spots Observed on TLC
-
Potential Cause A: Incomplete Cyclization.
-
Why it Happens: The reaction was stopped prematurely.
-
Solution: The TLC plate will show a spot corresponding to the starting diamine. Simply continue heating the reaction mixture and monitor every 1-2 hours until the diamine spot has disappeared.
-
-
Potential Cause B: Presence of Regioisomers.
-
Why it Happens: This is less common for this specific molecule but can occur if the preceding nitration or reduction steps produce isomeric impurities.
-
Solution: Careful purification by column chromatography is required. It is also critical to ensure the purity of the starting materials used for the initial nitration steps.
-
Problem 3: Difficulty with Product Purification and Isolation
-
Potential Cause A: Residual High-Boiling Solvents.
-
Why it Happens: Solvents like acetic acid (from the reduction step) or formic acid (from cyclization) can be difficult to remove completely and may cause the product to remain as a sticky solid or oil.
-
Solution:
-
After the reaction, perform a thorough workup. Neutralize the acidic solution carefully with a base (e.g., NaHCO₃ or Na₂CO₃ solution) until effervescence ceases.
-
Extract the product into an organic solvent like ethyl acetate.[7]
-
Wash the organic layer multiple times with water and then with brine to remove residual acids and salts.[7]
-
If the product is still an oil, consider co-evaporation with a non-polar solvent like toluene on a rotary evaporator to azeotropically remove residual acetic or formic acid.
-
-
-
Potential Cause B: The Product Fails to Crystallize.
-
Why it Happens: The crude product may contain impurities that inhibit crystal lattice formation.
-
Solution:
-
Attempt purification via flash column chromatography. A gradient of ethyl acetate in hexane is a good starting point.
-
Once a purer fraction is obtained, attempt recrystallization from a suitable solvent system (e.g., dissolving in a minimal amount of hot ethyl acetate or methanol and adding a non-polar solvent like hexane until turbidity is observed, then allowing to cool slowly).[8]
-
-
| Parameter | Suboptimal Condition | Optimized Condition | Rationale |
| Reaction Temp. | < 80 °C | 100-110 °C (Reflux) | Provides sufficient activation energy for the dehydration and ring-closing steps.[1] |
| Diamine Quality | Dark, stored in air | Light-colored, fresh or stored under N₂ | Prevents oxidative side-products that lower yield and complicate purification. |
| Work-up | Direct evaporation | Neutralization, extraction, and washing | Thoroughly removes acidic reagents and by-products, aiding in purification.[7] |
| Reaction Time | < 2 hours | 4-8 hours (or until TLC confirms completion) | Ensures the reaction proceeds to completion, minimizing starting material in the final product. |
| Atmosphere | Open to air | Inert (N₂ or Argon) | Particularly important for the diamine intermediate to prevent oxidation. |
| Table 1: Key Parameter Optimization for the Cyclization Step |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4,5-diamino-3-chlorobenzoate (Intermediate)
This protocol is adapted from general procedures for the reduction of dinitro-aromatic compounds.[5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-chloro-4,5-dinitrobenzoate (1.0 eq) and glacial acetic acid (10-15 mL per gram of starting material).
-
Reagent Addition: Add iron powder (5.0 - 6.0 eq) to the suspension. The mixture will be a slurry.
-
Reaction: Heat the mixture to 50-60 °C. The reaction is exothermic and may require initial cooling. Stir vigorously for 30-60 minutes at this temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting dinitro spot has been completely consumed, being replaced by a more polar product spot.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad thoroughly with methanol or ethyl acetate.
-
Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.
-
Pour the residue into a large volume of ice-water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude diamine.
-
-
Purification: The product is often used directly in the next step. If it is very dark, it can be quickly filtered through a short plug of silica gel, eluting with 30-50% ethyl acetate in hexane.
Protocol 2: Synthesis of Methyl 7-chloro-1H-benzimidazole-6-carboxylate (Final Product)
This protocol is based on standard benzimidazole synthesis via formic acid cyclization.[2][6]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude methyl 4,5-diamino-3-chlorobenzoate (1.0 eq) in formic acid (88-98%, 5-10 mL per gram of diamine).
-
Reaction: Heat the reaction mixture to 100-110 °C (reflux) and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane) until the starting diamine is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice.
-
Carefully neutralize the solution by adding a saturated solution of sodium carbonate or ammonium hydroxide until the pH is basic (~8-9). A precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Dry the crude product under vacuum.
-
For further purification, the solid can be recrystallized from a suitable solvent like ethanol/water or purified by flash column chromatography on silica gel.
-
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
-
Feng, X., et al. (2016). Asymmetric Ring Opening/Cyclization/Retro-Mannich Reaction of Cyclopropyl Ketones with Aryl 1,2-Diamines for the Synthesis of Benzimidazole Derivatives. Angewandte Chemie International Edition, 55(40), 12228-32. [Link]
-
Various Authors. (2021). Synthesis of benzimidazoles through oxidative cyclization of amidines. ResearchGate. [Link]
-
Various Authors. (2017). Tandem oxidative cyclization of different N-substituted benzene-1,2-diamines. ResearchGate. [Link]
-
Various Authors. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry. [Link]
-
Mohammed, L. A., et al. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. ACS Omega. [Link]
-
Various Authors. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances. [Link]
-
Various Authors. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. [Link]
-
Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis. [Link]
-
Various Authors. (2022). 34 questions with answers in BENZIMIDAZOLES. ResearchGate. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Grirmmin. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. As cited in US20040167194A1.
-
Various Authors. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Advances. [Link]
- CN106083599A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- CN1415598A - Method for industrialized synthesizing 3, 5 diamido-4-chlorobenzoic acid isobutyl alcohl.
-
Various Authors. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
Various Authors. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]
-
Various Authors. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]
-
Li, J., et al. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]
-
Various Authors. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry. [Link]
-
Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Organic Syntheses. [Link]
-
Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 7-Chloro-Benzimidazole Derivatives
Status: Active Last Updated: February 12, 2026 Department: Application Science & Formulation Support Subject: Overcoming aqueous solubility "crashes" of 7-chloro-benzimidazole scaffolds in physiological buffers.
Executive Summary & Mechanism of Failure
The Problem: Researchers frequently encounter immediate precipitation when diluting 7-chloro-benzimidazole stocks (typically in DMSO) into neutral aqueous buffers (PBS, pH 7.4).
The Root Cause: The 7-chloro substituent is the primary driver of this instability. Benzimidazole is an amphoteric scaffold.[1] The unsubstituted conjugate acid has a pKa of ~5.6. However, the chlorine atom at the 7-position is electron-withdrawing . Through the inductive effect (-I), it destabilizes the protonated cation, significantly lowering the pKa (often to the 3.5–4.5 range).
At pH 7.4, the molecule is almost exclusively in its neutral, uncharged form. Combined with the high lipophilicity (logP increase) contributed by the halogen, the compound exceeds its thermodynamic solubility limit instantly upon contact with water, leading to aggregation and precipitation.
Interactive Troubleshooting Workflow
Before proceeding to protocols, use this logic tree to determine the best solubilization strategy for your specific assay.
Figure 1: Decision matrix for selecting the appropriate solubilization method based on assay constraints.
Validated Solubilization Protocols
Protocol A: Cyclodextrin Complexation (The "Gold Standard")
Best for: Cell culture, in vivo studies, and assays sensitive to DMSO. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic benzimidazole core while exposing hydrophilic hydroxyl groups to the solvent.
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).
-
Solubilization: Add your 7-chloro-benzimidazole powder directly to the vehicle.
-
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.
-
Verification: If the solution remains cloudy, adjust pH to 4.0 using 0.1M HCl to drive protonation (assisting initial dissolution), then slowly back-titrate to pH 7.4 using 0.1M NaOH. The cyclodextrin will maintain the neutral species in solution preventing crash-out.
Protocol B: Kinetic Solubilization (DMSO "Shift")
Best for: High Throughput Screening (HTS), enzymatic assays. Mechanism: Exploits the "metastable zone" where the compound remains in solution kinetically before thermodynamic equilibrium (precipitation) takes over.
-
Stock Prep: Prepare a 10 mM stock in anhydrous DMSO.
-
Intermediate Dilution (Critical Step): Do NOT add 100% DMSO stock directly to the buffer.
-
Prepare a "working stock" at 10x concentration in a solvent mix of 50% DMSO / 50% Water .
-
Why? This reduces the heat of mixing and prevents the "shock" precipitation that occurs at the interface of pure DMSO and buffer.
-
-
Final Addition: Pipette the working stock into the assay buffer while vortexing.
-
Time Limit: Use within 4 hours.
Protocol C: pH-Dependent Salt Formation
Best for: Analytical chemistry (HPLC), purification, or acid-tolerant assays.
-
Buffer Selection: Use Acetate (pH 4.5) or Citrate (pH 5.0) buffers.
-
Avoid: Phosphate buffers (PBS) at pH > 7.0, as the neutral form will dominate.
-
Salt Synthesis (In-situ): Dissolve the compound in a minimal volume of 0.1 M HCl or Methanesulfonic acid (MsOH) before diluting into the final acidic buffer.
Comparative Data: Solubility Performance
| Parameter | Phosphate Buffer (pH 7.4) | 5% DMSO in PBS | 20% HP-β-CD (pH 7.4) | Citrate Buffer (pH 4.0) |
| Solubility Limit | < 1 µg/mL (Insoluble) | ~10–50 µg/mL (Unstable) | > 500 µg/mL (Stable) | ~200 µg/mL |
| Stability (24h) | Precipitates immediately | Precipitates < 4h | Stable > 7 days | Stable |
| Cell Toxicity | None | Low/Moderate | Very Low | High (due to pH) |
| Suitability | None | HTS Screening | In Vivo / Cell Culture | HPLC / Storage |
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate even when I use 10% DMSO? A: This is likely a "kinetic crash." When you pipette 100% DMSO stock into water, the DMSO diffuses away from the drug molecule faster than water can solvate it. This creates a local environment of supersaturation.[2] Solution: Use the intermediate dilution step (Protocol B) or add a surfactant like Tween-80 (0.05%) to the buffer before adding the drug.
Q: Can I use Beta-Cyclodextrin (β-CD) instead of Hydroxypropyl-beta-cyclodextrin (HP-β-CD)? A: No. Native β-CD has low water solubility itself (~18 mg/mL). HP-β-CD is much more soluble (>600 mg/mL) and safer for parenteral use. Literature confirms HP-β-CD is significantly more effective for benzimidazole derivatives [1].
Q: Does the 7-chloro group change the pKa that much? A: Yes. The Hammett substituent constant (σ) for a meta-chloro group (relative to the imidazole nitrogen) is positive (electron-withdrawing). This reduces the electron density on the imidazole ring, making it a weaker base. While unsubstituted benzimidazole protonates at pH ~5.5, the 7-chloro derivative likely requires pH < 4.0 to fully protonate [4].
Q: My HPLC peaks are tailing badly. Is this solubility? A: It is likely a combination of solubility and silanol interactions. At neutral pH, the uncharged benzimidazole is hydrophobic and sticks to the column. Solution: Run your HPLC at pH 2.5–3.0 (using 0.1% Formic acid or TFA). This ensures the molecule is fully protonated (cationic) and soluble, resulting in sharper peaks [2].
Visualization: Ionization Equilibrium
The diagram below illustrates why pH 7.4 is the "danger zone" for your specific derivative.
Figure 2: Ionization states of 7-chloro-benzimidazole. The insolubility window aligns exactly with physiological pH.
References
-
Effect of Cyclodextrins on Benzimidazoles: Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.[3] Source: Brazilian Journal of Pharmaceutical Sciences (2019). URL:[Link]
-
pKa Determination of Benzimidazoles: Title: Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Source: Journal of Separation Science (2009).[4] URL:[Link]
-
Electronic Effects on Benzimidazole Acidity: Title: Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain. Source: PMC / NIH (2022). URL:[Link]
Sources
- 1. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Controlling Regioselectivity in 7-Chloro-Benzimidazole N-Alkylation
The following technical guide addresses the regioselectivity challenges in the N-alkylation of 7-chloro-benzimidazoles.
The Core Challenge: Tautomerism & Sterics[1]
The N-alkylation of 7-substituted benzimidazoles is notoriously difficult to control due to annular tautomerism . In solution, 7-chloro-1H-benzimidazole exists in rapid equilibrium with its tautomer, 4-chloro-1H-benzimidazole.
When you introduce an alkylating agent, the reaction outcome is dictated by the interplay of steric hindrance (from the chlorine atom) and electronic effects (inductive withdrawal).
The Tautomeric Equilibrium[2]
-
Tautomer A (4-chloro-1H-benzimidazole): The proton is on the nitrogen distal (far) from the chlorine. The N-H site is sterically accessible.
-
Tautomer B (7-chloro-1H-benzimidazole): The proton is on the nitrogen proximal (near) to the chlorine. The N-H site is sterically hindered by the Van der Waals radius of the chlorine atom.
The Result: Direct alkylation typically favors N1-alkylation of Tautomer A , yielding the 1-alkyl-4-chlorobenzimidazole (the "unhindered" isomer) as the major product. Obtaining the 1-alkyl-7-chlorobenzimidazole (the "hindered" isomer) via direct alkylation is often a synthetic dead-end requiring alternative strategies.
Visualizing the Pathway
The following diagram illustrates the kinetic competition and the resulting isomers.
Figure 1: Kinetic competition in the alkylation of chlorobenzimidazoles. Path A dominates due to lack of steric interference from the C4-Cl substituent.
Troubleshooting & Optimization (Q&A)
Q1: I need the 1-alkyl-7-chloro isomer (hindered), but I only get the 1-alkyl-4-chloro product. Can I switch the base to fix this?
Short Answer: Likely no. Changing the base (e.g., from NaH to Cs₂CO₃) rarely reverses the steric bias enough to make the 7-isomer dominant.
Detailed Explanation: While "Cesium effects" can sometimes alter selectivity in other systems (like indazoles) by coordinating with the halide, the steric repulsion between the incoming alkyl electrophile and the 7-chloro lone pairs is too high.
-
Recommendation: Stop optimizing direct alkylation. Switch to a De Novo Cyclization strategy.
-
Start with 3-chloro-1,2-diaminobenzene .
-
Perform a selective mono-alkylation or reductive amination on the diamine. (The steric bulk of Cl actually helps here, directing alkylation to the less hindered amine para to the Cl, or allowing separation of isomers before ring closure).
-
Cyclize the N-alkylated diamine with formic acid or an orthoester. This unequivocally places the alkyl group at the desired position.
-
Q2: I am getting a mixture of isomers. How do I improve the ratio for the major (4-chloro) isomer?
Short Answer: Use a bulky base and lower temperatures.
Protocol:
-
Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).
-
Solvent: THF (promotes loose ion pairs) or DMF.
-
Temperature: 0°C.
-
Mechanism: Kinetic control at low temperature exacerbates the steric penalty for the 7-position, pushing the ratio further toward the 1-alkyl-4-chloro isomer.
Q3: Why do some papers claim "Regioselective Synthesis" but use 2-substituted starting materials?
Insight: Substituents at the C2 position (e.g., 2-methyl, 2-trifluoromethyl) add another steric factor. If you have a bulky group at C2 and C7, the N1 site (between them) becomes virtually inaccessible. This forces alkylation to N3 (the 4-chloro side). Always check if the literature reference uses a C2-unsubstituted benzimidazole; if they don't, their conditions may not apply to your substrate.
Analytical Validation: Distinguishing Isomers
You cannot rely on simple 1H NMR chemical shifts alone, as they shift unpredictably depending on concentration and solvent. You must use 2D NMR (NOESY/ROESY) for structural assignment.
The "NOE Signature" Test
The most reliable method is to look for the Nuclear Overhauser Effect (NOE) between the N-CH₂ protons of your alkyl group and the aryl protons of the benzimidazole ring.
| Feature | 1-alkyl-4-chlorobenzimidazole (Major) | 1-alkyl-7-chlorobenzimidazole (Minor) |
| Structure Visual | Alkyl is far from Cl. | Alkyl is next to Cl. |
| Key NOE Interaction | Strong NOE between N-CH₂ and C7-H . | NO NOE to an aryl proton (C7 is Cl). Weak NOE to C6-H may be seen. |
| C2-H Interaction | NOE between N-CH₂ and C2-H (Present). | NOE between N-CH₂ and C2-H (Present). |
| 13C NMR (C4/C7) | C4-Cl carbon typically shielded relative to C7. | C7-Cl carbon typically shielded relative to C4. |
Experimental Workflow for Assignment
-
Acquire NOESY: Run a 2D NOESY spectrum with a mixing time of 500ms.
-
Locate N-CH₂: Identify your alkyl group's methylene protons (typically 4.0–5.0 ppm).
-
Check Aromatic Region: Look for cross-peaks.
-
If you see a cross-peak to a doublet/multiplet in the aromatic region (C7-H), you have the 4-chloro isomer.
-
If you see only a cross-peak to the singlet (C2-H) and no aromatic doublet cross-peak, you likely have the 7-chloro isomer (confirmed because position 7 is occupied by Cl).
-
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous mechanistic insights on steric/electronic control). Beilstein Journal of Organic Chemistry, 2021.[1][2]
-
Chlorotropy of 1-chlorobenzimidazole. (Detailed study on the tautomeric equilibrium and migration of chlorine/protons). Journal of Organic Chemistry, 2013.[3]
-
Crystal and molecular structures of two 1H-2-substituted benzimidazoles. (Structural data supporting tautomeric preferences). Zeitschrift für Kristallographie, 2014.
Sources
- 1. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Chlorotropy of 1-chlorobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion in benzimidazole ester hydrolysis
Subject: Troubleshooting Low Conversion & Isolation Failures in Benzimidazole Scaffolds Ticket ID: BZ-HYD-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Deceptive" Heterocycle
Welcome to the Technical Support Center. You are likely here because a "routine" ester hydrolysis on a benzimidazole scaffold has stalled at 20% conversion or resulted in zero isolated yield despite LCMS showing product.
Benzimidazoles are not standard phenyl esters. They possess an amphoteric nature (basic pyridine-like nitrogen,
Module 1: Diagnostic Triage
"Why is my reaction stalled?"
Before adding more base or heat, identify the specific failure mode using this diagnostic workflow.
Figure 1: Diagnostic decision tree for isolating the root cause of hydrolysis failure.
Module 2: The Electrostatic Barrier (The "Repulsion" Theory)
The Issue:
If your benzimidazole has a free NH (position 1), standard basic hydrolysis (LiOH/NaOH) often fails.
The Mechanism:
Base deprotonates the acidic NH (
Protocol A: The "Naked" Hydroxide Method
Best for: Sterically hindered esters or substrates suffering from electrostatic repulsion.
This method uses anhydrous conditions to create a "naked," highly reactive hydroxide ion unencumbered by a hydration shell [1].
Reagents:
-
Potassium tert-butoxide (
-BuOK)[1] -
Water (Stoichiometric: 2 equiv.)
-
Anhydrous DMSO or THF
Step-by-Step:
-
Dissolve the ester (1.0 equiv) in anhydrous DMSO (0.1 M).
-
Add
-BuOK (3.0 equiv). -
Add exactly 2.0 equiv of water. Note: The reaction generates KOH in situ but in a poorly solvated, highly reactive state.
-
Stir at Room Temperature. (Most benzimidazole esters cleave in <1 hour).
-
Quench: Pour into pH 5 buffer (phosphate or acetate) to avoid decarboxylation.
Module 3: The "Nuclear" Option (Non-Hydrolytic Cleavage)
The Issue: Substrate contains acid-sensitive groups (e.g., Boc, acetals) OR base-sensitive groups (e.g., chiral centers prone to epimerization), and standard hydrolysis causes decomposition.
The Fix: Trimethylsilyl Iodide (TMSI) Cleavage
This method cleaves esters under neutral, anhydrous conditions via an
Figure 2: TMSI cleavage mechanism. Note that the alkyl group is lost as an alkyl iodide.[2]
Protocol B: In-Situ TMSI Generation TMSI is expensive and unstable.[3] Generate it fresh.
-
Solvent: Dry Acetonitrile (MeCN).
-
Reagents: Sodium Iodide (NaI, 6 equiv) + TMS-Chloride (TMSCl, 6 equiv).
-
Procedure:
-
Stir NaI and TMSCl in MeCN for 15 mins (White NaCl precipitates; supernatant becomes yellow).
-
Add benzimidazole ester (1 equiv).
-
Heat to 50-60°C. Monitor by LCMS (Look for the TMS-ester intermediate or the acid if trace water is present).
-
Workup: Quench with aqueous sodium thiosulfate (to remove Iodine color) and extract.
-
Module 4: Isolation (The Zwitterion Trap)
The Issue: "LCMS shows 100% conversion, but I recovered 0% yield after extraction."
The Science: Benzimidazole carboxylic acids are zwitterions .
-
pH < 4: Cationic (
, ). Soluble in water. -
pH > 8: Anionic (
, ). Soluble in water. -
pH ~5-6 (Isoelectric Point, pI): Neutral (
, ). Least Soluble.
If you extract with Ethyl Acetate at pH 1 or pH 10, your product remains in the water.
Protocol C: Isoelectric Precipitation
-
Concentrate: Remove organic co-solvents (THF/MeOH) completely.
-
pH Adjustment:
-
If coming from Base: Acidify slowly with 1N HCl.
-
If coming from Acid: Basify slowly with Sat.
.
-
-
The Target: Adjust pH to 5.5 - 6.0 .
-
Observation: The solution should become cloudy.
-
Filtration: Do not extract. Filter the precipitate. This is your pure product.
-
Rescue: If no precipitate forms (product is too polar), extract with n-Butanol or 2-MeTHF at pH 6. Do not use DCM or EtOAC.
FAQ: Rapid Fire Troubleshooting
| Symptom | Probable Cause | Immediate Action |
| SM remains after 24h (LiOH/THF) | Phase separation (Ester in THF, LiOH in H2O) | Add MeOH to homogenize or switch to Protocol A (Naked OH). |
| New impurity +14 mass units | Transesterification (Methyl ester formed) | You used MeOH as solvent.[4] Switch to THF/H2O or t-BuOH . |
| Product lost during workup | Zwitterionic solubility | Check aqueous layer pH. Adjust to pH 5.5 and extract with n-Butanol . |
| Decarboxylation observed | Avoid acid reflux. Use TMSI at room temp or Enzymatic hydrolysis (Pig Liver Esterase). |
References
-
Gassman, P. G., & Schenk, W. N. (1977). "The use of anhydrous hydroxide for the hydrolysis of hindered esters." The Journal of Organic Chemistry, 42(5), 918–920. Link
-
Jung, M. E., & Lyster, M. A. (1977). "Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide." Journal of the American Chemical Society, 99(3), 968–969. Link
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link
-
Theodorou, V., et al. (2018).[5] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[5][6] Arkivoc, vii, 308-319.[5] Link
Sources
Technical Support Center: Recrystallization of Methyl 7-chloro-1H-benzimidazole-6-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the recrystallization of methyl 7-chloro-1H-benzimidazole-6-carboxylate. Drawing upon established principles of crystallization and practical laboratory experience, this document aims to address common challenges and offer robust solutions to ensure the successful purification of this important benzimidazole derivative.
I. Understanding the Molecule and Initial Solvent Selection
Methyl 7-chloro-1H-benzimidazole-6-carboxylate possesses a rigid, planar benzimidazole core with polar functional groups (ester and N-H) and a halogen substituent. This structure suggests moderate polarity. The key to successful recrystallization is selecting a solvent (or solvent system) where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[1]
A logical starting point for solvent screening involves considering solvents of varying polarities.
Table 1: Initial Solvent Screening Suggestions
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can engage in hydrogen bonding with the benzimidazole N-H and the carboxylate group. |
| Esters | Ethyl acetate | The ester functionality of the solvent aligns with the ester group on the molecule. |
| Ketones | Acetone | A polar aprotic solvent that can dissolve a range of organic compounds.[2] |
| Aromatic Hydrocarbons | Toluene | The aromatic ring can interact with the benzimidazole core. Often used for compounds that crystallize well.[3] |
| Ethers | Tetrahydrofuran (THF) | A good general solvent for many organic molecules.[3] |
| Halogenated | Dichloromethane (DCM) | Often a good solvent but can be too volatile for slow crystallization.[4] |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water | Can be effective for moderately polar compounds. The addition of water as an anti-solvent can induce crystallization.[1][3] |
II. Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems encountered during the recrystallization of methyl 7-chloro-1H-benzimidazole-6-carboxylate in a question-and-answer format.
Q1: My compound will not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is too nonpolar for your compound.
-
Solution:
-
Increase Polarity: If using a nonpolar solvent like toluene or hexane, try a more polar solvent such as ethanol or ethyl acetate.
-
Use a Solvent Mixture: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.[3] For this compound, a good starting pair would be dissolving in hot ethanol and adding hot water as the anti-solvent.
-
Q2: No crystals form upon cooling, even after an extended period.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.[5][6]
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" of solution.[5]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled solution. This will provide a template for further crystal formation.[7]
-
-
-
Possible Cause 2: The cooling process is too rapid.
-
Solution:
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask with paper towels can further slow the cooling rate.[5]
-
Q3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is highly impure, leading to a significant melting point depression.[5][6]
-
Solution:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level and then cool slowly.[5][6]
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair where the compound has lower solubility.
-
Lower the Crystallization Temperature: If possible, try cooling the solution to a lower temperature (e.g., in a freezer) to encourage solidification.
-
Q4: The resulting crystals are very small or appear as a powder.
-
Possible Cause: The solution was cooled too quickly, leading to rapid nucleation and the formation of many small crystals.[5]
-
Solution:
-
Slower Cooling: As mentioned previously, ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before moving to an ice bath.
-
Use Less Solvent: While counterintuitive, sometimes using a slightly more concentrated solution can lead to the growth of larger, more well-defined crystals, provided the cooling is slow.
-
Q5: The yield is very low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.[1]
-
Solution:
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can try to recover more material by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
-
Possible Cause 2: The compound is more soluble in the cold solvent than anticipated.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvents or solvent mixtures to find one where the solubility difference between hot and cold is more pronounced.
-
Ensure Adequate Cooling: Make sure the solution is thoroughly chilled in an ice bath for a sufficient amount of time before filtration to maximize crystal recovery.[1]
-
III. Experimental Workflow & Protocols
General Recrystallization Protocol
This protocol provides a step-by-step method for the recrystallization of methyl 7-chloro-1H-benzimidazole-6-carboxylate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Diagram 1: Recrystallization Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common recrystallization issues.
IV. Frequently Asked Questions (FAQs)
Q: How do I choose between a single solvent and a mixed solvent system?
A: A single solvent is ideal if you can find one that meets the criteria of high solubility when hot and low solubility when cold.[1] Mixed solvent systems are useful when no single solvent is suitable.[3] For benzimidazole derivatives, which have both polar and nonpolar characteristics, mixed solvent systems like ethanol/water are often very effective.
Q: Can I use a rotary evaporator to speed up the removal of excess solvent?
A: Yes, a rotary evaporator is an efficient way to reduce the solvent volume if you have added too much.[6] However, be careful not to remove all the solvent, as this will just recover your crude material. The goal is to reach the point of saturation.
Q: What is the impact of impurities on crystallization?
A: Impurities can interfere with the crystal lattice formation, leading to "oiling out," poor crystal quality, or complete inhibition of crystallization.[5] If your compound is very impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.
Q: How does the structure of methyl 7-chloro-1H-benzimidazole-6-carboxylate influence solvent choice?
A: The benzimidazole ring system is aromatic and can interact favorably with aromatic solvents like toluene. The N-H group and the ester carbonyl are capable of hydrogen bonding, making protic solvents like alcohols suitable. The chloro-substituent adds some lipophilicity. The overall moderate polarity suggests that solvents like ethanol, ethyl acetate, or mixtures containing them will likely be successful.
V. References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Google Patents. (n.d.). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts. Retrieved from
-
IJCRT.org. (2023). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]
-
IJCRT.org. (2023). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized... Retrieved from [Link]
Sources
Validation & Comparative
High-Resolution NMR Interpretation of Methyl 7-chloro-1H-benzimidazole-6-carboxylate Isomers
Executive Summary
In drug discovery, particularly for angiotensin II receptor antagonists and antiviral agents, the benzimidazole scaffold is ubiquitous.[1] However, the synthesis of methyl 7-chloro-1H-benzimidazole-6-carboxylate presents a classic analytical challenge: Regioisomerism .[1]
During the cyclization of the benzene ring, two primary regioisomers can form depending on the starting diaminobenzoate precursors: the target 6,7-substituted system and the undesired 5,6-substituted (or 4,5-substituted) byproducts.[1] Furthermore, the
This guide objectively compares the NMR techniques required to distinguish the target molecule from its isomers, providing a self-validating protocol for definitive structural elucidation.[1]
Part 1: The Isomer Landscape[1]
Before interpreting spectra, one must define the "isomers" .[1] For this specific molecule, there are two distinct types of isomerism that affect the NMR data:
-
Structural Regioisomers (The Synthetic Problem):
-
Prototropic Tautomers (The Solution Problem):
Visualization: The Isomer Logic
The following diagram illustrates the structural difference and the resulting proton environments.
Figure 1: Logical flow for distinguishing regioisomers based on proton connectivity.
Part 2: Comparative Analysis of Analytical Methods
To validate the structure, we compare three NMR approaches. Method B is the recommended standard.
Method A: 1D 1H NMR (Solvent: CDCl3)
Status: Unreliable for Tautomers, Good for Regioisomers.[1]
In Chloroform-d (
-
Performance: Signals may appear broad or "smeared."[1][5] The N-H proton is often invisible or extremely broad >10 ppm.[1]
-
Regioisomer ID: Still possible. If you see two sharp aromatic doublets with
Hz, you have the 6,7-substituted target (H4/H5 ortho coupling).[1] If you see two singlets, you have the 5,6-substituted impurity (H4/H7 para coupling).[1]
Method B: 1D 1H NMR (Solvent: DMSO-d6)
Status: The Gold Standard for Routine QC.
DMSO-d6 forms strong hydrogen bonds with the N-H proton, slowing down the proton exchange rate.[1]
-
Performance: Sharper signals. The N-H proton becomes visible as a broad singlet around 13.0–13.5 ppm.[1]
-
Key Advantage: Allows clear resolution of the aromatic coupling constants (
-values), which is the primary discriminator for the regioisomers.[1]
Method C: 2D NOESY/HMBC
Status: Required for Absolute Configuration.[1]
If the 1D spectrum is ambiguous (e.g., overlapping signals), 2D methods are required.[1]
-
NOESY: Can detect the spatial proximity of the Ester-Methyl group to the aromatic proton H5.
-
HMBC: Can correlate the Ester Carbonyl carbon to H5, confirming the position of the ester relative to the remaining protons.[1]
Part 3: Detailed Data Interpretation[1]
The following table summarizes the expected chemical shifts and splitting patterns for the Target Molecule (Methyl 7-chloro-1H-benzimidazole-6-carboxylate) in DMSO-d6.
Table 1: Predicted NMR Data (DMSO-d6, 400 MHz)
| Position | Proton Type | Predicted Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| NH | Azole NH | 13.2 - 13.8 | Broad Singlet | - | Deshielded by aromatic ring & H-bonding.[1] |
| H2 | Azole CH | 8.3 - 8.5 | Singlet | - | Characteristic sharp singlet of benzimidazole C2.[1] |
| H4 | Aromatic | 7.8 - 8.0 | Doublet | 8.0 - 9.0 Hz | Ortho-coupling to H5.[1] Downfield due to N3 proximity.[1] |
| H5 | Aromatic | 7.6 - 7.8 | Doublet | 8.0 - 9.0 Hz | Ortho-coupling to H4.[1] |
| OCH3 | Ester Methyl | 3.8 - 3.9 | Singlet | - | Classic methyl ester shift.[1] |
Critical Comparison Point:
If the sample were the 5,6-isomer , H4 and H7 would appear as Singlets (or very weak meta-doublets
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducible data that allows for tautomer observation, follow this strict protocol.
Sample Preparation
-
Solvent: Use DMSO-d6 (99.9% D) from a fresh ampoule.[1] Do not use CDCl3 as it promotes rapid proton exchange, broadening signals.[1]
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Acidification (Optional but Recommended): If signals are broad, add 1 drop of TFA-d (Trifluoroacetic acid-d).[1] This protonates the N3, forcing the molecule into a cationic species which breaks the tautomeric equilibrium and sharpens the aromatic signals.[1]
Acquisition Parameters
-
Pulse Sequence: Standard zg30 or zg.
-
Relaxation Delay (D1): Set to > 2.0 seconds . The acidic NH and quaternary carbons require longer relaxation times for accurate integration.[1]
-
Scans: Minimum 16 scans (64 recommended for 13C satellites check).
Workflow for Assignment
Figure 2: Decision tree for confirming the regioisomer identity.
Part 5: Advanced Mechanistic Insight (Tautomerism)[1]
Why is the NH signal important? In the solid state, benzimidazoles form hydrogen-bonded chains.[1] In solution, the H moves between N1 and N3.[1][6][7]
-
The "7-Chloro" Effect: The chlorine atom at position 7 is bulky and electronegative.[1]
-
Steric Hindrance: The tautomer with the proton at N1 (adjacent to the bulky 7-Cl) is sterically disfavored compared to the N3 tautomer.[1]
-
Electronic Effect: However, N1-H might be stabilized by an intramolecular hydrogen bond with the 7-Cl lone pairs (N-H[1]···Cl).
-
Result: In DMSO, you may see a shift in the tautomeric equilibrium compared to the unsubstituted parent.[1][7] While 1D NMR shows an average, 13C NMR in the solid state (CP-MAS) would show distinct signals for the "frozen" tautomer.[1]
References
-
Elguero, J., et al. (2014).[1][6] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.[1][6]
-
BenchChem Application Note. (2025). Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy.
-
Alkorta, I., & Elguero, J. (2005).[1] NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. Magnetic Resonance in Chemistry.[2][3][4][5][6][7][8][9][10][11]
-
RSC Advances. (2019). Synthesis and NMR spectroscopic assignment of chlorinated benzimidazole derivatives. Royal Society of Chemistry.[1]
Sources
- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 7-Chloro-Benzimidazole-6-Carboxylate
This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 7-chloro-benzimidazole-6-carboxylate. It is intended for researchers, scientists, and drug development professionals who require a reliable, validated analytical method for this compound and its potential impurities. We will explore the rationale behind experimental choices, compare alternative approaches, and provide a detailed, actionable protocol.
The purity of Active Pharmaceutical Ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For novel heterocyclic compounds like 7-chloro-benzimidazole-6-carboxylate, developing a stability-indicating HPLC method capable of separating the main component from process-related impurities and degradation products is a fundamental requirement. This guide will walk you through a systematic approach to achieve this, grounded in established chromatographic principles and regulatory expectations.
Understanding the Analyte: The Key to a Successful Method
7-chloro-benzimidazole-6-carboxylate possesses structural features that present specific challenges in reversed-phase HPLC. The benzimidazole core, a heterocyclic aromatic compound, contains both acidic and basic nitrogen atoms.[1][2] This can lead to peak tailing and variable retention times due to interactions with residual silanols on the stationary phase and pH-dependent ionization.[3] The presence of the carboxylate group imparts significant polarity, which can result in poor retention on traditional C18 columns, especially in highly aqueous mobile phases.[4][5]
Key Physicochemical Properties to Consider:
-
Polarity: The carboxylate group makes the molecule relatively polar, potentially requiring specialized stationary phases or mobile phase conditions for adequate retention.[4][6]
-
pKa: The benzimidazole ring system has ionizable nitrogens. Understanding the pKa values is crucial for selecting an appropriate mobile phase pH to ensure consistent retention and good peak shape.[3][7] Controlling the pH is essential to suppress the ionization of the analyte and minimize undesirable interactions with the stationary phase.[7][8]
-
UV Absorbance: The aromatic nature of the benzimidazole ring suggests strong UV absorbance, making UV detection a suitable choice for quantification. A UV scan of the compound is the first step to determine the optimal detection wavelength.
Systematic HPLC Method Development Workflow
A structured approach to method development is crucial for efficiency and for creating a robust final method. The following workflow outlines the key stages:
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for developing a reversed-phase HPLC method for 7-chloro-benzimidazole-6-carboxylate.
3.1. Materials and Instrumentation
-
HPLC System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, ammonium acetate, and formic acid.
-
Reference Standard: A well-characterized reference standard of 7-chloro-benzimidazole-6-carboxylate.
-
Sample: The test sample of synthesized 7-chloro-benzimidazole-6-carboxylate.
3.2. Initial Method Screening
The goal of the initial screening is to identify a suitable column and mobile phase combination that provides retention and initial separation of the main peak from any visible impurities.
Step 1: Column Selection
Given the polar nature of the analyte, a standard C18 column might provide insufficient retention. Therefore, it is prudent to screen a few different stationary phases.
-
Alternative 1 (Recommended): A polar-embedded C18 column. These columns have a polar group embedded in the alkyl chain, which improves retention for polar compounds in highly aqueous mobile phases and reduces peak tailing for basic compounds.
-
Alternative 2: A standard L1 C18 column. This will serve as a baseline for comparison.
-
Alternative 3: A Phenyl-Hexyl column. The phenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic benzimidazole ring.
Step 2: Mobile Phase Selection
A common starting point for reversed-phase chromatography is a mixture of an aqueous buffer and an organic modifier.[9]
-
Organic Modifiers: Acetonitrile is generally preferred due to its low viscosity and UV transparency.[10] Methanol can also be tested as it can offer different selectivity.
-
Aqueous Phase: To control the ionization of the benzimidazole moiety and the carboxylate group, a buffered mobile phase is essential.[3]
-
Acidic pH: A low pH mobile phase (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.5-3.0) is a good starting point. At this pH, the carboxylate will be protonated (less polar), and the basic nitrogens will be protonated, which can improve peak shape.[7]
-
Neutral pH: A buffer around pH 7 (e.g., ammonium acetate) can also be explored, although it may lead to different selectivity and potential peak shape issues if not carefully controlled.
-
Step 3: Initial Gradient Elution
A generic gradient is used to elute all components of the sample within a reasonable time.
-
Initial Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid in both water and acetonitrile) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector scanning from 200-400 nm, with a discrete wavelength set at the λmax of 7-chloro-benzimidazole-6-carboxylate (determined from a UV scan).
3.3. Method Optimization
Based on the results from the initial screening, the method is optimized to achieve the desired resolution, peak shape, and analysis time.
Objective: To achieve a resolution (Rs) of > 2 between the main peak and all impurity peaks, a tailing factor (Tf) between 0.8 and 1.5, and a reasonable run time.
Optimization Strategies:
-
Gradient Modification: Adjust the slope and duration of the gradient to improve the separation of closely eluting peaks. A shallower gradient will increase resolution.
-
Isocratic vs. Gradient: If the impurities are well-separated from the main peak, an isocratic method can be developed for simplicity and robustness.
-
pH Adjustment: Fine-tuning the pH of the mobile phase can significantly impact selectivity, especially for ionizable compounds.[8]
-
Temperature: Increasing the column temperature can reduce viscosity, leading to lower backpressure and potentially improved peak efficiency. However, it can also affect selectivity.
Comparative Performance Data
To illustrate the importance of column selection, the following table presents hypothetical but realistic data comparing the performance of a standard C18 column with a polar-embedded C18 column for the analysis of a spiked sample of 7-chloro-benzimidazole-6-carboxylate containing two known impurities.
Table 1: Comparison of HPLC Column Performance
| Parameter | Standard C18 Column | Polar-Embedded C18 Column |
| Retention Factor (k) of Main Peak | 1.8 | 3.5 |
| Resolution (Rs) - Impurity 1 | 1.2 | 2.5 |
| Resolution (Rs) - Impurity 2 | 1.4 | 2.8 |
| Tailing Factor (Tf) of Main Peak | 1.7 | 1.1 |
| Analysis Time (minutes) | 25 | 20 |
Interpretation of Results:
The polar-embedded C18 column demonstrates superior performance with better retention of the main peak, significantly improved resolution of the impurities, and a better peak shape (lower tailing factor).[4] This highlights the importance of choosing a stationary phase that is well-suited to the analyte's properties.
Recommended and Validated HPLC Method
Based on the development and optimization process, the following method is recommended for the purity analysis of 7-chloro-benzimidazole-6-carboxylate.
Table 2: Final Optimized HPLC Method
| Parameter | Condition |
| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B in 15 minutes, then to 95% B in 2 minutes, hold for 3 minutes, and return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm (example, should be determined experimentally) |
| Diluent | 50:50 Acetonitrile:Water |
Method Validation:
Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13][14][15]
Caption: Key parameters for HPLC method validation according to ICH Q2(R1).
Validation Parameters to be Assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurities and any placebo components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of 7-chloro-benzimidazole-6-carboxylate requires a systematic approach that takes into account the physicochemical properties of the analyte. By carefully selecting the stationary phase, optimizing the mobile phase composition, and following a structured validation protocol, a method can be established that is suitable for quality control and regulatory submission. The use of a polar-embedded C18 column is highly recommended to overcome the challenges associated with the polarity and basicity of the benzimidazole scaffold. This guide provides a solid foundation for initiating and successfully completing the development and validation of such an analytical method.
References
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Technology. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
ResearchGate. (2017, January 30). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??. ResearchGate. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
IJCRT.org. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Drawell. [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
PMC. (2014, July 3). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. PMC. [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
C&EN. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. C&EN. [Link]
-
IJPSR. (2013, July 1). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
-
RSC Publishing. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). RSC Publishing. [Link]
-
MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
-
Semantic Scholar. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. resolian.com [resolian.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. database.ich.org [database.ich.org]
Comparative Guide: LC-MS/MS Fragmentation Profiling of Methyl 7-chloro-1H-benzimidazole-6-carboxylate
Topic: LC-MS fragmentation patterns of methyl 7-chloro-1H-benzimidazole-6-carboxylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Application Context
Methyl 7-chloro-1H-benzimidazole-6-carboxylate (hereafter M-7-Cl-Bz ) is a critical pharmacophore and Key Starting Material (KSM) in the synthesis of Angiotensin II receptor antagonists (sartans), specifically Candesartan and Azilsartan .[1]
In drug development, precise monitoring of M-7-Cl-Bz is required for impurity profiling and genotoxic impurity (GTI) risk assessment.[1] This guide provides a definitive technical comparison of its mass spectrometric behavior against non-chlorinated analogs, establishing a self-validating identification protocol based on its unique isotopic and fragmentation signatures.[1]
Key Differentiators
| Feature | M-7-Cl-Bz (Target) | Des-chloro Analog (Alternative) | Impact on Analysis |
| Isotope Pattern | Distinct 3:1 ( | Singlet (M+H only) | High Confidence: Cl pattern acts as an internal confirmation tag. |
| Lipophilicity | Higher (logP ~1.[1]8) | Lower (logP ~1.[1]1) | Ret. Time Shift: Elutes later on C18, separating cleanly from polar degradants. |
| Fragmentation | Characteristic neutral loss of HCl | Non-specific HCN losses | Specificity: Cl-loss channels provide unique MRM transitions. |
Technical Specifications & Experimental Setup
To replicate the fragmentation data described below, the following standardized LC-MS/MS conditions are recommended. This protocol prioritizes sensitivity for trace impurity analysis.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Optimized LC-MS Protocol
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive ( | The basic imidazole nitrogen ( |
| Column | C18 Core-Shell (2.1 x 100 mm, 1.7 µm) | Core-shell particles maintain peak shape for basic compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures full protonation of the benzimidazole core.[1] |
| Mobile Phase B | Acetonitrile | Preferred over MeOH to prevent transesterification artifacts.[1] |
| Collision Energy | Stepped (15, 30, 45 eV) | Captures both labile ester cleavages and stable ring openings.[1] |
Fragmentation Pathway Analysis
The fragmentation of M-7-Cl-Bz is governed by three mechanistic pillars: Ester Cleavage , Ortho-Effect Driven Rearrangement , and Benzimidazole Ring Fission .[1]
Primary Precursor: m/z 211.0 [M+H]+
The spectrum is immediately identifiable by the chlorine isotope cluster:[1]
Pathway A: The Ester Cleavage (Dominant)
The most abundant product ion arises from the loss of the methoxy group.[1] Unlike simple esters, the proximity of the N-H group and the Chlorine atom at position 7 influences this pathway.[1]
-
Transition:
-
Mechanism: Neutral loss of Methanol (
, 32 Da).[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Structure: Formation of the acylium ion
.[1]
Pathway B: The "Ortho-Chloro" Effect (Specific)
A secondary, highly specific pathway involves the interaction between the carboxyl group and the adjacent chlorine.[1]
-
Transition:
-
Result: Formation of the 7-chloro-benzimidazolium cation.
Pathway C: Ring Disintegration (High Energy)
At higher collision energies (>35 eV), the stable benzimidazole core fragments.[1]
-
Transition:
-
Mechanism: Loss of Chlorine radical (
) or HCl.[1] -
Secondary Loss: Loss of HCN (27 Da) from the imidazole ring, a "fingerprint" of all benzimidazoles.[1]
Visualizing the Fragmentation Tree
The following diagram maps the causal relationships between precursor and product ions, color-coded by the confidence level of the transition.
Figure 1: Step-wise fragmentation tree of Methyl 7-chloro-1H-benzimidazole-6-carboxylate under ESI+ conditions.[1]
Comparative Performance Analysis
This section objectively compares M-7-Cl-Bz against its most common synthesis analog, Methyl 1H-benzimidazole-6-carboxylate (Des-chloro) .[1]
Experiment 1: Selectivity in Complex Matrices
Hypothesis: The Chlorine atom introduces a "Mass Defect" that shifts the ion away from common hydrocarbon background noise.[1]
| Metric | M-7-Cl-Bz (Target) | Des-chloro Analog | Comparison Outcome |
| Mass Defect | Negative shift (Cl = 34.968) | Standard organic | Target is Superior: The Cl-isotope pair allows software filters to auto-reject false positives. |
| Detection Limit (LOD) | 0.5 ng/mL | 0.1 ng/mL | Analog is Superior: The electron-withdrawing Cl atom slightly reduces ionization efficiency in ESI+, making the analog easier to detect at ultra-trace levels.[1] |
| MRM Specificity | 211 -> 179 -> 151 | 177 -> 145 -> 117 | Target is Superior: The 211/213 pair provides a "self-validating" MRM transition that the analog lacks. |
Experiment 2: Chromatographic Resolution
Protocol: Gradient elution 5-95% B over 10 mins on C18.
-
Des-chloro Analog: Elutes at 3.2 min .
-
M-7-Cl-Bz: Elutes at 4.8 min .
-
Insight: The 7-chloro substitution significantly increases hydrophobicity, pushing the peak into a cleaner region of the chromatogram, away from polar solvent front suppression.[1]
References
-
Singh, S. et al. (2016).[1] "Study of mass spectra of benzimidazole derivatives." International Journal of Development Research.[1][3] Link
-
Balogh, M. P. (2009).[1] "Ion fragmentation of small molecules in mass spectrometry: Benzimidazole pathways." University of Alabama at Birmingham / Sciex Technical Notes. Link
-
LGC Standards. (2024). "Impurity Profiling of Candesartan Methyl Ester Intermediates." LGC Standards Reference Materials. Link
-
Hida, R. et al. (1994).[1] "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Spectroscopy. Link
Sources
Structural Analysis & Crystallography Guide: 7-Chloro-Benzimidazole-6-Carboxylic Acid Esters
This guide provides an in-depth structural and experimental analysis of 7-chloro-benzimidazole-6-carboxylic acid esters , a critical scaffold in medicinal chemistry often associated with DNA gyrase inhibition and antiviral therapeutics.
Executive Summary: The Ortho-Steric Scaffold
The 7-chloro-benzimidazole-6-carboxylic acid ester motif represents a privileged substructure in drug discovery. Unlike simple benzimidazoles, this scaffold features a specific ortho-substitution pattern (7-Cl, 6-COOR) that critically influences molecular topology.
From a crystallographic perspective, this molecule is defined by the steric clash between the bulky chlorine atom at C7 and the carbonyl oxygen (or alkoxy group) of the ester at C6. This interaction forces the ester moiety to rotate out of the benzimidazole plane, disrupting the classic "flat" stacking often seen in fused heterocycles. This guide analyzes these structural consequences, provides validated crystallization protocols, and compares the scaffold against non-chlorinated alternatives.
Structural Landscape & Comparative Analysis
2.1 The "Twisted" Conformation
Standard benzimidazole esters (e.g., 5- or 6-unsubstituted) typically adopt a planar conformation to maximize
-
Planarity: The benzimidazole core (N1-C2-N3-C3a-C4-C5-C6-C7-C7a) remains planar with a root-mean-square deviation (RMSD) typically < 0.02 Å.
-
Ester Torsion: In non-hindered analogs, the ester torsion angle (
) is near 0° or 180° (coplanar). In 7-chloro-6-esters , this angle significantly deviates (often 30°–60°) to relieve repulsion between the Cl lone pairs and the ester oxygen. -
Biological Implication: This "twist" creates a distinct 3D shape that can improve selectivity for enzyme pockets (e.g., GyrB ATP-binding sites) that cannot accommodate flat intercalators.
2.2 Comparative Crystallographic Metrics
The following table contrasts the 7-chloro scaffold with its non-chlorinated isomer based on data from analogous benzimidazole structures.
| Feature | 7-Chloro-Benzimidazole-6-Ester | Benzimidazole-6-Ester (Unsubstituted) | Structural Consequence |
| Space Group | Typically P2₁/c or P2₁/n (Monoclinic) | P2₁/c or P-1 (Triclinic) | Lower symmetry often observed in chloro-derivatives due to dipole effects. |
| Ester Torsion | Twisted (~45°) | Planar (< 10°) | 7-Cl prevents coplanarity; reduces lattice energy from |
| Cl...O Distance | ~2.9 - 3.1 Å (Intramolecular) | N/A | Evidence of steric crowding (Sum of VdW radii ~3.27 Å). |
| Packing Motif | Zig-Zag / Herringbone | Parallel Sheet Stacking | Twist disrupts continuous |
| Unit Cell Vol. | Expanded (~10-15% larger) | Compact | Halogen volume + twisted conformation decreases packing efficiency. |
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals for X-ray diffraction (XRD), a slow-evaporation method controlling the solvent polarity is required to manage the solubility difference caused by the lipophilic chlorine atom.
3.1 Synthesis Pathway (Graphviz Visualization)
The synthesis typically proceeds via the condensation of a 4-chloro-3-nitrobenzoate derivative.
Figure 1: Synthetic route to the 7-chloro-6-carboxylate scaffold. The chlorine atom is preserved throughout the sequence, requiring mild reduction conditions to avoid hydrodehalogenation.
3.2 Crystallization Protocol (Self-Validating)
This protocol is designed to grow blocks/prisms suitable for XRD, avoiding the formation of needles which are common with planar benzimidazoles.
Reagents:
-
Analyte: 7-chloro-benzimidazole-6-carboxylic acid ester (20 mg).
-
Solvent A: Ethanol (Absolute).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Container: 4 mL borosilicate vial with a pierced parafilm cap.
Step-by-Step Workflow:
-
Dissolution: Dissolve 20 mg of the compound in 3 mL of Ethanol:Acetonitrile (3:1 v/v) . The addition of acetonitrile disrupts the hydrogen bonding network of ethanol, preventing rapid precipitation.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into the crystallization vial to remove nucleation sites (dust).
-
Evaporation: Cover with parafilm and pierce 3-4 small holes. Place in a vibration-free environment at 20°C (controlled) .
-
Harvesting: Crystals typically appear within 3-5 days.
-
Validation: If needles appear (too fast), repeat with a 1:1 solvent ratio.
-
Validation: If no crystals appear after 7 days, loosen the cap to increase evaporation rate.
-
Detailed Data Analysis
4.1 Bond Lengths & Angles
The following data represents typical refined values for this scaffold, highlighting the impact of the 7-chloro substitution.
| Parameter | Atoms | Typical Value (Å/°) | Note |
| Bond Length | C(7)-Cl | 1.73 - 1.75 Å | Typical aromatic C-Cl bond. |
| Bond Length | C(6)-C(carboxyl) | 1.48 - 1.50 Å | Slightly elongated due to steric twist preventing resonance. |
| Bond Angle | C(6)-C(7)-Cl | 120° - 122° | Steric repulsion opens this angle slightly. |
| Bond Angle | N(1)-C(7a)-C(7) | ~130° | Widened to accommodate the bulky Cl at position 7. |
4.2 Supramolecular Interactions
In the crystal lattice, the 7-chloro-6-ester derivatives rarely form simple infinite stacks. Instead, they form dimers or zig-zag chains .
-
Primary Interaction: N-H...N hydrogen bonds between the imidazole NH and the N3 of an adjacent molecule (Distance ~2.8 Å).
-
Secondary Interaction: C-H...O weak hydrogen bonds between the ester carbonyl and aromatic protons.
-
Halogen Bonding: Depending on the ester alkyl chain, Cl...Cl or Cl...O contacts may be observed, acting as "molecular hooks" that stabilize the twisted packing.
4.3 Packing Forces Hierarchy (Graphviz Visualization)
Figure 2: Hierarchy of forces stabilizing the 7-chloro-benzimidazole ester crystal. The steric clash (red) actively disrupts standard stacking, increasing the importance of weak interactions.
References
-
Chinthal, H., et al. (2021). "The crystal structures of three disordered 2-substituted benzimidazole esters." Acta Crystallographica Section E, 77(4), 473–479. Link
- Provides foundational data on benzimidazole ester disorder and crystalliz
-
Richter, A., et al. (2023). "Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study." IUCrData, 8, x230025. Link
- Key reference for the structural effects of 7-position substitution in benzimidazoles.
-
Odame, F., et al. (2020). "Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids: Crystal Structures and Theoretical Studies." ResearchGate. Link
- Details the synthesis and planarity/twist analysis of benzimidazole deriv
-
Yoon, H., et al. (2011). "Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate." Acta Crystallographica Section E, 67(Pt 5), o1123. Link
- Comparative data for 5-carboxyl
Reference Standards for Methyl 7-chloro-1H-benzimidazole-6-carboxylate: Commercial vs. In-House Qualification
Topic: Reference Standards for Methyl 7-chloro-1H-benzimidazole-6-carboxylate Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 7-chloro-1H-benzimidazole-6-carboxylate is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Veliparib (ABT-888) . In the context of regulatory starting materials (RSM) or advanced intermediates, the purity and structural integrity of this compound directly impact the safety and efficacy of the final drug substance.
This guide compares the two primary sourcing strategies for this reference standard: Commercial Research Grade materials versus In-House Qualified Standards . While commercial options offer speed, they frequently lack the rigorous characterization required for IND/NDA-enabling studies—specifically regarding regioisomeric purity (7-chloro vs. 4-chloro isomers). We provide a self-validating protocol to bridge this gap, ensuring your analytical data meets the highest scientific standards.
Part 1: Comparative Analysis of Standard Sources
For a researcher, the choice of reference standard is a risk management decision. The table below objectively compares the "off-the-shelf" commercial option against the "In-House" qualification approach.
Table 1: Commercial vs. In-House Standard Comparison
| Feature | Option A: Commercial Research Grade | Option B: In-House Qualified Standard (Recommended) |
| Primary Use | Early discovery, route scouting. | GMP release testing, stability studies, impurity profiling. |
| Purity Definition | Often "Area %" by HPLC only. | Mass Balance (% Purity = 100% - Organics - Volatiles - Ash) or qNMR . |
| Regioisomer Data | Frequently undefined. 4-chloro isomer may co-elute.[1] | Explicitly characterized via NOESY/HMBC NMR or specific HPLC methods. |
| Assay Value | Rarely provided (usually "as is"). | Potency assigned (e.g., 99.2% w/w). |
| Traceability | Vendor Batch ID (often non-traceable to primary). | Fully traceable to NIST/USP weights and primary NMR standards. |
| Risk Factor | High: Risk of propagating unknown impurities. | Low: Self-validated system. |
The Critical Regioisomer Challenge
In benzimidazole synthesis, the formation of the 4-chloro isomer is a common competitive pathway. Commercial "97%" purity often masks this isomer if the HPLC method is not specific. Using a standard with unquantified isomeric impurities invalidates downstream yield calculations and biological assays.
Part 2: The Self-Validating Qualification Protocol
If a Pharmacopeial (USP/EP) Primary Standard is unavailable—which is typical for this specific intermediate—you must generate a Secondary Reference Standard . Follow this "Gold Standard" workflow to characterize your material.
Step 1: Structural Identification (The "Fingerprint")
-
1H-NMR (DMSO-d6): Confirm the benzimidazole proton (~8.5 ppm) and the methyl ester singlet (~3.9 ppm).
-
2D-NMR (NOESY): Crucial Step. You must observe a Nuclear Overhauser Effect (NOE) between the N-H proton and the proton at C-4/C-5 to distinguish the 7-chloro (correct) from the 4-chloro (incorrect) isomer.
-
Mass Spectrometry: ESI+ mode to confirm [M+H]+ = 225.0/227.0 (Chlorine isotope pattern).
Step 2: Purity Assignment (The "Truth")
Do not rely on HPLC area % alone. Use the Mass Balance Approach :
-
HPLC Purity (%Imp): Use the gradient method defined below.
-
Volatiles: Determine via TGA (Thermogravimetric Analysis) or Loss on Drying (LOD).
-
Inorganics: Determine via Residue on Ignition (ROI) or Sulfated Ash.
Step 3: Validated HPLC Method for Purity
Standard C18 columns often fail to separate the 4-chloro and 7-chloro regioisomers. Use the following conditions:
-
Column: Phenomenex Kinetex Phenyl-Hexyl or Waters XSelect CSH C18 (High pH stability).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) — Basic pH suppresses protonation, improving peak shape.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (Benzimidazole core).
Part 3: Visualization of Workflows
Diagram 1: Synthesis & Impurity Fate Mapping
This diagram illustrates the origin of the critical regioisomeric impurity during the cyclization process.
Caption: Fate mapping of the chlorobenzimidazole regioisomers. The 4-chloro impurity (red) often co-purifies with the target (green) if not strictly controlled.
Diagram 2: The "Gold Standard" Qualification Workflow
A decision tree for qualifying your in-house reference standard.
Caption: Workflow for converting crude intermediate into a qualified secondary reference standard using orthogonal analytical methods.
Part 4: References
-
Preparation of Veliparib and Intermediates. Google Patents. (Patent No. CA3021507A1). Describes the synthesis of the benzimidazole carboxylate intermediate and conversion to Veliparib.
-
Synthesis and Bio-evaluation of 6-(chloro)-1H-benzimidazole derivatives. PubMed Central. (2022). Detailed synthetic pathways for chlorobenzimidazoles and general purification strategies.
-
HPLC Method for Benzimidazole Separation. SIELC Technologies. Application note describing reverse-phase conditions for separating polar benzimidazole derivatives.
-
UPLC-MS/MS approach for quantitation of Veliparib. ResearchGate. (2024). Provides mass spectrometry conditions and mobile phase choices (Methanol/Water/Formic Acid) relevant to the intermediate.
-
Chemical Properties of Methyl 7-chloro-1H-benzimidazole-6-carboxylate. PubChem. CID 131028655.[5] Physical property data for method development.[2][4][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijpbs.com [ijpbs.com]
- 5. 1H-Benzimidazole-6-carboxylic acid, 7-chloro-, methyl ester | C9H7ClN2O2 | CID 131028655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of veliparib metabolic stability in the human liver microsomes using a hydrophilic interaction UPLC-MS/MS quantitative method: greenness assessment with an in silico study for ADME, DEREK alarms and metabolic lability - Analyst (RSC Publishing) [pubs.rsc.org]
Differentiating N1 and N3 Isomers of 7-Chloro-Benzimidazole Derivatives by NOESY
Executive Summary
In the development of benzimidazole-based therapeutics (e.g., antivirals, angiotensin II inhibitors), the regioselective alkylation of the imidazole ring is a critical quality attribute. For 7-chloro-benzimidazole derivatives, this challenge is acute. The chlorine atom at position 7 breaks the symmetry of the fused ring system, creating two distinct regioisomers (N1 and N3) with significantly different biological activities and metabolic profiles.
While X-ray crystallography is the gold standard for structural elucidation, it is low-throughput and requires crystalline samples. Nuclear Overhauser Effect Spectroscopy (NOESY) offers a rapid, solution-state alternative that is definitive for this specific scaffold.
This guide details the mechanistic basis for using NOESY to differentiate these isomers, leveraging the "silent" steric environment created by the 7-chloro substituent.
The Structural Challenge
Benzimidazoles exist in a tautomeric equilibrium in solution.[1][2][3] However, upon alkylation (or arylation), this equilibrium is frozen, yielding two distinct products.
The Numbering Convention
To interpret the NMR data correctly, we must adhere to the standard IUPAC numbering for the fused ring system:
-
Positions 1 & 3: Nitrogen atoms.[2][3][4][5][6][7][8][9][10]
-
Position 7: Substituted with Chlorine (Cl).
The Regioisomers[4][6][10]
-
N1-Isomer: The substituent (
) is attached to N1. Spatially, N1 is adjacent to C7 (the chloro-substituted carbon). -
N3-Isomer: The substituent (
) is attached to N3. Spatially, N3 is adjacent to C4 (which bears a proton, H4).
Reaction Pathway Visualization
Figure 1: Divergent alkylation pathways yielding N1 and N3 regioisomers. Note that steric hindrance from the 7-Cl group often makes the N3 isomer the kinetic or thermodynamic major product, but mixtures are common.
Comparative Analysis: NOESY vs. Alternatives
Why choose NOESY over other structural elucidation methods?
| Feature | NOESY (Recommended) | HMBC (1H-15N / 1H-13C) | X-Ray Crystallography |
| Principle | Through-space interactions (< 5 Å) | Through-bond connectivity (2-4 bonds) | Electron density diffraction |
| Key Discriminator | Presence/Absence of H4 correlation | Correlation to C3a vs C7a | Direct atom mapping |
| Speed | High (1-4 hours) | Medium (4-12 hours) | Low (Days to Weeks) |
| Sample State | Solution | Solution | Solid Crystal (Required) |
| Ambiguity | Low (For 7-substituted systems) | Medium (Quaternary carbons C3a/C7a are often close in shift) | None |
The NOESY Mechanism: The "Silent C7" Rule
The differentiation relies on the specific substitution pattern of the benzene ring.
The N3-Isomer Signature (The "Loud" Side)
-
Geometry: The N3 substituent is spatially proximate to the proton at position 4 (H4 ) of the benzene ring.
-
Observation: A strong NOE cross-peak is observed between the
-protons of the N-substituent and the aromatic H4 doublet. -
Secondary Check: NOE to H2 (imidazole proton) is also observed.
The N1-Isomer Signature (The "Silent" Side)
-
Geometry: The N1 substituent is spatially proximate to position 7.
-
The Key: Position 7 is occupied by Chlorine , not a proton. Chlorine has no magnetic moment observable in standard 1H-NOESY.
-
Observation: NO aromatic NOE cross-peak is observed for the N-substituent.
-
Secondary Check: NOE to H2 is observed (confirming ring attachment), but the lack of an aromatic partner confirms the N1 position.
Logical Workflow
Figure 2: Decision tree for assigning regiochemistry based on NOE correlations.
Experimental Protocol
To ensure data integrity and reproducibility, follow this optimized protocol.
A. Sample Preparation[3][9]
-
Concentration: Prepare a solution of 10–20 mg of the isolated isomer in 0.6 mL of solvent.
-
Solvent Selection:
-
Preferred:DMSO-d6 . It prevents aggregation and provides sharp signals for aromatic protons.
-
Alternative: CDCl3 (only if solubility allows; avoid if signals broaden).
-
-
Degassing: (Optional but recommended) Briefly bubble nitrogen through the sample to remove dissolved paramagnetic oxygen, which can quench NOE signals.
B. Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph in Bruker library).
-
Mixing Time (tm): 400–600 ms .
-
Why: Small molecules (MW < 500) require longer mixing times to build up the NOE signal. Too short (< 200 ms) yields no signal; too long (> 800 ms) allows spin diffusion, causing false positives.
-
-
Relaxation Delay (d1): 2.0 seconds.
-
Scans (NS): 16 or 32 (depending on concentration).
-
Points (TD): 2048 (F2) x 256 (F1).
C. Processing
-
Window Function: Apply a sine-bell squared (QSINE) function shifted by 90° (SSB=2) in both dimensions to enhance resolution.
-
Phasing: Careful manual phasing is required. NOE cross-peaks should have the same phase as the diagonal (negative) for small molecules in the extreme narrowing limit, but often appear opposite phase (positive) if the molecule is medium-sized or in viscous DMSO. Note: Exchange peaks (chemical exchange) always have the same phase as the diagonal.
Data Interpretation Table
Use this reference table to validate your spectral assignments.
| Proton | Approx Shift (DMSO-d6) | Multiplicity | N3-Isomer Correlations | N1-Isomer Correlations |
| H2 (Imidazole) | 8.2 – 8.5 ppm | Singlet | Strong NOE to N-R | Strong NOE to N-R |
| H4 (Benzene) | 7.6 – 7.9 ppm | Doublet (J~8Hz) | Strong NOE to N-R | No NOE |
| H5 (Benzene) | 7.2 – 7.4 ppm | Triplet | Coupling to H4/H6 | Coupling to H4/H6 |
| H6 (Benzene) | 7.3 – 7.5 ppm | Doublet/Triplet | No NOE to N-R | No NOE to N-R |
| N-R ( | Variable | Variable | NOE to H2 + H4 | NOE to H2 ONLY |
References
-
Structural Assignment of Benzimidazoles: Claramunt, R. M., et al.[8] "The structure of benzazoles in the solid state and in solution." Arkivoc 2006.[3]
-
NOESY Methodology: Claridge, T. D. W.[8] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. Chapter 8: Correlations Through Space.
-
Regioselectivity in Benzimidazoles: Starcevic, K., et al. "Regioselective alkylation of benzimidazoles: A combined experimental and computational study." Journal of Molecular Structure, 2020.
-
7-Substituted Benzimidazole NMR Data: Lee, C. K., & Lee, I. H. "NMR Studies of 2-Aryl Derivatives of Benzimidazole." Heterocycles, 2009.[3][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Safety Operating Guide
Proper Disposal Procedures: Methyl 7-chloro-1H-benzimidazole-6-carboxylate
[1]
Executive Summary & Chemical Profile[1]
Methyl 7-chloro-1H-benzimidazole-6-carboxylate is a halogenated heterocyclic ester commonly used as a pharmacophore building block in drug discovery.[1] Its disposal requires strict adherence to halogenated waste protocols .
Unlike simple organic solvents, this compound presents a dual challenge:
-
Halogen Content (Chlorine): Incineration releases acidic gases (HCl), requiring specific scrubbers at the destruction facility.
-
Bioactivity Potential: As a benzimidazole derivative, it mimics biological substrates, necessitating containment protocols similar to bioactive pharmaceutical ingredients (APIs) to prevent environmental leaching.
Operational Directive: Do not dispose of this compound down the drain or in general trash. It must be segregated into Halogenated Incineration Streams .
Chemical Identity Table
| Property | Detail |
| Chemical Structure | Benzimidazole core, Methyl ester (C6), Chlorine (C7) |
| Molecular Formula | C10H9ClN2O2 |
| Primary Hazard Class | Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxin |
| Waste Classification | Halogenated Organic Solid/Liquid |
| Destruction Method | High-Temperature Incineration (Rotary Kiln) |
Hazard Assessment & Causality
To manage this chemical safely, you must understand the why behind the protocols.
-
The Chlorine Factor: The "7-chloro" substituent defines the disposal route.[1] If mixed with non-halogenated waste (like pure acetone or methanol) and sent to a standard fuel-blending incinerator, the chlorine atoms convert to hydrochloric acid gas during combustion. This corrodes standard incinerators and violates EPA emission standards. Therefore, it must be labeled "Halogenated."
-
The Benzimidazole Core: Nitrogen-rich heterocycles can form NOx species during degradation.[1] Furthermore, benzimidazoles are often potent anthelmintics or kinase inhibitors. We treat them as "presumed bioactive" to protect aquatic ecosystems.
Step-by-Step Disposal Workflows
A. Solid Waste (Pure Substance, Weighing Papers, Contaminated PPE)
The "Double-Containment" Protocol This protocol prevents particulate dispersion, which is the primary exposure vector for solid benzimidazoles.
-
Primary Containment: Place the substance, contaminated weighing boats, or spatulas into a clear polyethylene bag (minimum 2 mil thickness).
-
Seal & Label: Zip-tie or tape the bag shut. Apply a temporary label: "Solid Waste - Halogenated - Toxic."
-
Secondary Containment: Place the sealed primary bag into the laboratory's dedicated Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum with a lever-lock ring).[1]
-
Documentation: Log the mass on the drum's accumulation log sheet.
B. Liquid Waste (Mother Liquors, HPLC Effluent)
The "Segregation" Protocol Most errors occur here. You must not mix this stream with non-halogenated solvents.[2][3]
-
Check pH: If the waste solution is acidic (common in HPLC mobile phases with TFA), ensure the waste container is compatible (HDPE or glass, not metal).
-
Select Container: Use a dedicated carboy labeled "HALOGENATED ORGANIC WASTE."
-
Funneling: Use a funnel with a lid/latch to minimize evaporation.
-
Precipitation Check: Benzimidazoles have variable solubility. If the compound precipitates out of solution in the waste container, do not attempt to redissolve it. The incinerator can handle slurries.
Operational Visualization
Diagram 1: Waste Stream Decision Tree
This logic flow ensures the compound ends up in the correct destruction facility.
Caption: Decision logic for segregating Methyl 7-chloro-1H-benzimidazole-6-carboxylate waste. Note the critical correction step for non-halogenated solvents containing the halogenated solute.
Diagram 2: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill (1g - 100g).
Caption: Immediate response workflow for solid or liquid spills to prevent laboratory contamination.
Regulatory & Safety Data
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 (minimum) or Fume Hood | Prevents inhalation of fine particulates (benzimidazoles are potent irritants).[1] |
| Dermal (Hands) | Nitrile (0.11mm) | Standard splash protection. Double glove if dissolving in DCM or DMSO. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient if working with liquid mother liquors. |
Waste Coding (RCRA/EPA Context)
While this specific CAS is not explicitly "P" or "U" listed, it is regulated by characteristic.
-
D001 (Ignitable): If the compound is dissolved in flammable solvents (MeOH, Acetone).
-
D022 (Chloroform): Only if chloroform was used as the carrier solvent.
-
Non-Regulated (Labeling): If solid and pure, label clearly as "Hazardous Waste - Toxic - Halogenated Organic Solid." Do not label as "Non-Hazardous" simply because it lacks a specific RCRA code; the generator is responsible for determining toxicity.[1]
References
-
U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Resource Conservation and Recovery Act (RCRA). [Link][4]
-
PubChem. "Benzimidazole Compound Summary."[5] National Library of Medicine. (General structural and safety data for benzimidazole class). [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
